molecular formula C17H20N4O2 B1436894 Olanzapine ketolactam CAS No. 1017241-34-7

Olanzapine ketolactam

货号: B1436894
CAS 编号: 1017241-34-7
分子量: 312.37 g/mol
InChI 键: CVKVZGLTQPNIEY-QXMHVHEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Olanzapine lactam impurity is a potential impurity found in commercial preparations of olanzapine. It is a degradation product formed by exposure to thermal or oxidative stress.>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKVZGLTQPNIEY-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Olanzapine Ketolactam: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is susceptible to oxidative degradation, leading to the formation of various impurities. Among these, olanzapine ketolactam, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a significant degradation product formed through the oxidation of the thiophene ring of the parent molecule.[1][2] This impurity can be found in olanzapine formulations that have been subjected to stress conditions such as heat and aging.[1][2] Understanding the synthesis and characterization of this compound is crucial for impurity profiling, stability studies, and ensuring the quality and safety of olanzapine drug products.

Synthesis of this compound

The primary method for the synthesis of this compound involves the controlled oxidation of olanzapine.

Oxidative Synthesis using a Singlet Oxygen Mimic

A documented laboratory-scale synthesis utilizes the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2] This reagent effectively mimics the oxidative degradation pathway that can occur under storage conditions.

Experimental Protocol:

A detailed, step-by-step experimental protocol for this specific synthesis is not publicly available in the reviewed literature. However, a general procedure would involve:

  • Dissolution: Dissolving olanzapine in a suitable organic solvent.

  • Reaction: Adding a stoichiometric amount of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the olanzapine solution at a controlled temperature.

  • Monitoring: Tracking the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Work-up: Quenching the reaction and removing the solvent.

  • Purification: Isolating and purifying the this compound from the reaction mixture, likely through techniques such as column chromatography or recrystallization.

Forced Degradation for Isolation

This compound can also be generated and isolated through forced degradation studies of olanzapine.[1]

Experimental Protocol:

A general protocol for obtaining this compound via forced degradation involves:

  • Stress Conditions: Subjecting a solid-state formulation of olanzapine to thermal stress.

  • Extraction: Extracting the degradation products from the stressed formulation using a suitable solvent.

  • Isolation: Isolating the this compound from the mixture of degradation products using preparative HPLC.[1]

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its structure and purity. The following analytical techniques are employed for this purpose.[1]

Spectroscopic Data
Technique Observed Characteristics
1H NMR Specific chemical shifts and coupling constants for the protons in the molecule would be observed. Due to the lack of publicly available data, specific peak assignments cannot be provided.
13C NMR Distinct signals for each carbon atom in the this compound structure would be present. As with 1H NMR, specific data is not available in the public domain.
Infrared (IR) Spectroscopy Characteristic absorption bands corresponding to the functional groups present in the molecule, such as the ketone and lactam carbonyl groups, would be identifiable.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (312.37 g/mol ) and characteristic fragmentation patterns.
Ultraviolet (UV) Spectroscopy The UV spectrum would exhibit specific absorption maxima that are characteristic of the chromophoric system in the molecule.

Note: Specific quantitative data for NMR, IR, and MS are not available in the public domain based on the conducted search.

Physicochemical Properties
Property Value Reference
Chemical Name (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[1]
CAS Number 1017241-34-7[2]
Molecular Formula C17H20N4O2[3]
Molecular Weight 312.37 g/mol [3]

Visualizing the Synthesis and Characterization Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.

Synthesis_Workflow Olanzapine Olanzapine Reaction Oxidation Reaction Olanzapine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., PTAD) Oxidizing_Agent->Reaction Crude_Product Crude Olanzapine Ketolactam Reaction->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Olanzapine Ketolactam Purification->Pure_Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR IR Spectroscopy IR->Structure_Confirmation MS Mass Spectrometry MS->Structure_Confirmation UV UV Spectroscopy UV->Structure_Confirmation Pure_Product Pure Olanzapine Ketolactam Pure_Product->NMR Pure_Product->IR Pure_Product->MS Pure_Product->UV

Caption: Analytical workflow for this compound characterization.

Conclusion

The synthesis of this compound is achieved through the oxidation of olanzapine, a process that can be replicated in a laboratory setting to produce this impurity for use as a reference standard. Its characterization relies on a suite of spectroscopic techniques to confirm its chemical structure. While the general pathways for its synthesis and characterization are established, detailed public access to specific experimental protocols and quantitative analytical data remains limited. Further investigation into proprietary literature or direct analytical work would be necessary to establish a complete and detailed in-house guide.

References

An In-depth Technical Guide to the Chemical Structure of Olanzapine Ketolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, is known to degrade under certain conditions, leading to the formation of various impurities. Among these, olanzapine ketolactam has been identified as a significant degradation product arising from oxidative and thermal stress. This technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of this compound. Detailed experimental protocols for its generation via forced degradation and subsequent isolation are presented, alongside a thorough analysis of its spectroscopic data. This document serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of olanzapine-based pharmaceuticals.

Chemical Identity and Structure

This compound, a key degradation impurity of the atypical antipsychotic olanzapine, is systematically identified by the IUPAC name (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one .[1][2][3][4] Its formation involves the oxidative cleavage of the thiophene ring present in the parent olanzapine molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[1][2]
Synonyms Olanzapine Lactam Impurity, (Z)-Olanzapine Ketolactam[4]
CAS Number 1017241-34-7[2][4]
Molecular Formula C₁₇H₂₀N₄O₂[2][4]
Molecular Weight 312.37 g/mol [2][4]
Appearance Light yellow to yellow solid

The chemical structure of this compound is depicted below:

Chemical structure of this compound

Formation and Synthesis

This compound is not a synthetic target for therapeutic purposes but rather a degradation product that needs to be monitored and controlled in pharmaceutical formulations.[5] Its formation is primarily attributed to the oxidative degradation of olanzapine, particularly through the cleavage of the thiophene ring.[5][6]

Forced Degradation Experimental Protocol

Forced degradation studies are essential to understand the stability of a drug substance and to generate its degradation products for analytical method development and validation. The following protocols outline the conditions for generating this compound.

2.1.1. Oxidative Degradation

  • Objective: To induce the formation of this compound through oxidation.

  • Procedure:

    • Accurately weigh 100 mg of olanzapine and transfer it to a 100 mL volumetric flask.[7]

    • Add a small volume of a suitable organic solvent (e.g., methanol) to dissolve the olanzapine.

    • Add 3% hydrogen peroxide (H₂O₂) to the flask to make up the volume.[7][8]

    • Reflux the solution at 60°C for 3 days.[7]

    • Withdraw samples periodically for analysis by a stability-indicating HPLC method to monitor the formation of the degradation product.[8]

2.1.2. Thermal Degradation

  • Objective: To assess the impact of heat on the stability of olanzapine and promote the formation of thermal degradants, including the ketolactam.

  • Procedure:

    • Accurately weigh 1000 mg of solid olanzapine and place it in a covered Petri dish.[7]

    • Place the Petri dish in an oven maintained at 60°C for 7 days.[7]

    • At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze using an appropriate chromatographic method.

Isolation and Purification

The isolation of this compound from the mixture of degradation products is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

Preparative HPLC Protocol
  • Objective: To isolate a pure fraction of this compound for characterization.

  • Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).

  • Column: A reversed-phase column with appropriate dimensions for preparative scale, such as an Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm particle size) or a similar C18 column, scaled up for preparative purposes.[9][10]

  • Mobile Phase: A gradient elution is often employed. An example of a mobile phase system is a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[9] The gradient program should be optimized to achieve maximum resolution between olanzapine and its degradation products.

  • Flow Rate: The flow rate should be adjusted based on the column dimensions, typically in the range of several mL/min for preparative columns.

  • Detection: UV detection at a wavelength where both olanzapine and the ketolactam show significant absorbance, for instance, 254 nm.[9]

  • Procedure:

    • Dissolve the crude degradation mixture in the mobile phase or a compatible solvent.

    • Inject a suitable volume of the sample onto the preparative HPLC column.

    • Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical scale experiments.

    • Combine the collected fractions and remove the solvent under reduced pressure to obtain the isolated compound.

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2: Mass Spectrometry Data for this compound

Ionization ModeParent Ion [M+H]⁺ (m/z)Key Fragments (m/z)Reference
Electrospray Ionization (ESI)313.2282.1, 256.1, 213, 198.2, 186.2, 84.1 (for parent olanzapine)[10]

Note: Specific fragmentation data for this compound is not detailed in the provided search results. The fragmentation of the parent olanzapine is provided for context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule.

Detailed ¹H and ¹³C NMR spectral data with specific peak assignments for this compound are not available in the provided search results. However, the characterization of olanzapine impurities by NMR is a standard practice.[6][9][11]

Logical Relationships and Pathways

The formation of this compound is a result of the chemical degradation of olanzapine. The following diagrams illustrate the logical workflow for its generation and characterization, as well as the proposed degradation pathway.

experimental_workflow cluster_degradation Forced Degradation cluster_isolation Isolation cluster_characterization Characterization Olanzapine Olanzapine Stress Oxidative/Thermal Stress (e.g., H2O2, Heat) Olanzapine->Stress Degradation_Mixture Degradation Mixture Stress->Degradation_Mixture Prep_HPLC Preparative HPLC Degradation_Mixture->Prep_HPLC Isolated_Ketolactam Isolated this compound Prep_HPLC->Isolated_Ketolactam MS Mass Spectrometry Isolated_Ketolactam->MS NMR NMR Spectroscopy (1H, 13C) Isolated_Ketolactam->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: Experimental workflow for the generation, isolation, and characterization of this compound.

degradation_pathway Olanzapine Olanzapine (Thienobenzodiazepine) Intermediate Oxidative Intermediate (Thiophene Ring Oxidation) Olanzapine->Intermediate Oxidation Ketolactam This compound (Ring Cleavage Product) Intermediate->Ketolactam Rearrangement & Cleavage

Caption: Proposed degradation pathway of olanzapine to this compound via oxidative stress.

Biological Activity

While olanzapine has a well-defined pharmacological profile, its degradation products, including the ketolactam, are generally considered to be pharmaceutically inactive. The primary concern with the presence of such impurities is related to the potential for unknown toxicity and the reduction in the purity and potency of the active pharmaceutical ingredient. Therefore, their levels are strictly controlled during the manufacturing and storage of olanzapine products.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, formation, and characterization of this compound. The information presented herein is essential for scientists and professionals in the pharmaceutical industry to understand and control the degradation of olanzapine, ensuring the quality, safety, and efficacy of this important antipsychotic medication. The provided experimental frameworks for forced degradation and isolation serve as a valuable resource for further research and analytical method development.

References

Olanzapine Ketolactam: A Technical Guide on its Formation as an Oxidative Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a widely prescribed atypical antipsychotic, is susceptible to oxidative degradation, leading to the formation of various impurities. This technical guide provides an in-depth analysis of olanzapine ketolactam, a significant oxidative degradation product. Contrary to some initial postulations, this compound is not an in vivo metabolite but rather an impurity that can form during the manufacturing process and storage of solid oral formulations, particularly under conditions of oxidative stress. This document details the formation pathways, quantitative data from forced degradation studies, and comprehensive experimental protocols for the synthesis and analysis of this compound.

Introduction

Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is a cornerstone in the treatment of schizophrenia and bipolar disorder.[3] Its chemical stability is a critical attribute for ensuring the safety and efficacy of its pharmaceutical formulations. Under oxidative stress, the thiophene ring of the olanzapine molecule is labile and can undergo oxidation, leading to the formation of several degradation products, including this compound.[4] Understanding the formation and characteristics of this impurity is paramount for the development of stable olanzapine formulations and for robust quality control during drug manufacturing.

Formation of this compound

This compound, along with a related compound, olanzapine ketothiolactam, is formed through the oxidative degradation of the thiophene ring of the olanzapine molecule.[4] This process is not a result of enzymatic metabolism within the body but is a chemical transformation that can be induced by exposure to oxidizing agents, heat, and potentially certain excipients in the drug formulation.[5][6]

The proposed pathway for the formation of these degradation products involves the oxidation of the sulfur atom in the thiophene ring, followed by ring-opening and rearrangement to form the lactam and thiolactam structures.[5]

Degradation Pathway

The following diagram illustrates the proposed oxidative degradation pathway of olanzapine to this compound.

Olanzapine_Degradation Olanzapine Olanzapine Intermediate Oxidative Intermediate (Thiophene Ring Oxidation) Olanzapine->Intermediate Oxidation Ketolactam This compound Intermediate->Ketolactam Rearrangement

Figure 1: Proposed oxidative degradation pathway of olanzapine.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The formation of this compound is significantly influenced by the specific stress conditions applied. The table below summarizes quantitative data from various forced degradation studies on olanzapine.

Stress ConditionReagent/ParametersDurationOlanzapine Degradation (%)Reference
Oxidative 3% H₂O₂ at 60°C3 daysSignificant degradation observed[7]
Oxidative 10% H₂O₂ at room temperature24 hoursFormation of three major degradation products[8]
Acidic 0.1N HCl at 60°C3 daysDegradation observed after 1 day[7]
Alkaline 0.1N NaOH at 60°C3 daysDegradation observed after 1 day[7]
Thermal 60°C7 daysDegradation observed[7]
Photolytic UV lightNot specifiedNo significant degradation[8]

Experimental Protocols

Synthesis of this compound

A synthetic route to this compound has been described, primarily for the purpose of generating a reference standard for analytical method development. One reported method involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1]

Materials:

  • Olanzapine

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Dissolve olanzapine in a suitable solvent.

  • Add a solution of PTAD to the olanzapine solution at room temperature.

  • Stir the reaction mixture for a specified period.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).

  • Upon completion, isolate the product by preparative HPLC.

  • Characterize the isolated compound using spectroscopic methods (UV, IR, MS, and NMR) to confirm its identity as this compound.[1]

Analytical Method for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of olanzapine and its impurities, including this compound. A typical stability-indicating HPLC method is detailed below.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the olanzapine bulk drug or crushed tablets in a suitable diluent (e.g., a mixture of mobile phase components).

  • Filter the solution through a 0.45 µm filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow

The following diagram outlines the general workflow for the analysis of olanzapine impurities.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Olanzapine Sample (Bulk Drug or Formulation) Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification of Impurities Integration->Quantification

Figure 2: General workflow for HPLC analysis of olanzapine impurities.

Conclusion

This compound is a critical process-related impurity and degradation product of olanzapine, arising from oxidative stress. It is not formed through metabolic processes in the body. A thorough understanding of its formation pathways and the development of robust, validated analytical methods are essential for ensuring the quality, stability, and safety of olanzapine drug products. The information presented in this guide provides a comprehensive technical resource for professionals involved in the research, development, and quality control of olanzapine formulations.

References

The Discovery and History of Olanzapine Ketolactam: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olanzapine, an atypical antipsychotic agent marketed as Zyprexa®, was first patented in 1991 and received FDA approval for medical use in the United States in 1996.[1][2] As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring safety and efficacy. Among the various related substances and impurities identified during the development and lifecycle of olanzapine, olanzapine ketolactam has emerged as a significant oxidative degradation product. This technical guide provides an in-depth exploration of the discovery, history, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

The Discovery of this compound

This compound, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, was first reported as an oxidative degradation product of olanzapine in solid oral formulations by a team of scientists at Eli Lilly and Company in a 2008 publication.[3] This impurity was observed in both stressed and aged solid-state formulations of olanzapine, indicating its formation under conditions of oxidative stress.[3] The discovery was a key step in understanding the degradation pathways of olanzapine, particularly the susceptibility of its thiophene ring to oxidation.[3]

The formation of this compound is proposed to occur through the oxidation and subsequent ring-opening of the thiophene moiety of the olanzapine molecule.[3] This degradation pathway highlights a critical aspect of olanzapine's chemistry and has important implications for its formulation and storage.

Chemical and Physical Properties

The key identification and property data for this compound are summarized in the table below.

PropertyValue
Chemical Name(Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one
Alternate Names(Z)-Olanzapine Ketolactam, Olanzapine Lactam Impurity
CAS Number1017241-34-7
Molecular FormulaC17H20N4O2
Molecular Weight312.37 g/mol

Experimental Protocols

The following sections detail the experimental methodologies for the isolation and synthesis of this compound as described in the seminal 2008 paper by Baertschi et al.

Isolation of this compound from Stressed Formulations

Objective: To isolate a sufficient quantity of this compound from a thermally stressed solid oral formulation of olanzapine for structural characterization.

Methodology:

  • Stress Conditions: A solid-state formulation of olanzapine was subjected to thermal stress to induce degradation and generate the ketolactam impurity.

  • Extraction: The stressed formulation was extracted to solubilize olanzapine and its degradation products.

  • Preparative High-Performance Liquid Chromatography (HPLC): The extract was subjected to preparative HPLC to separate the various components.

    • Column: A suitable reversed-phase column was used.

    • Mobile Phase: A gradient elution was employed, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile.

    • Detection: UV detection was used to monitor the elution of the compounds.

  • Fraction Collection: The fraction corresponding to the retention time of this compound was collected.

  • Solvent Evaporation: The solvent from the collected fraction was evaporated to yield the isolated impurity.

Synthesis of this compound

Objective: To develop a synthetic route for this compound to confirm its structure and for use as a reference standard.

Methodology:

  • Reaction Setup: Olanzapine was reacted with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).

  • Reaction Conditions: The reaction was carried out in a suitable organic solvent at a controlled temperature.

  • Monitoring: The progress of the reaction was monitored by a suitable analytical technique, such as HPLC.

  • Purification: Upon completion of the reaction, the product mixture was purified, typically using column chromatography or preparative HPLC, to isolate the this compound.

  • Characterization: The structure of the synthesized compound was confirmed by spectroscopic methods (UV, IR, MS, and NMR) and compared to the material isolated from the stressed formulation.[3]

Characterization Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.

Mass Spectrometry (MS) Data
Ionm/z
[M+H]+313.2
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 1H and 13C NMR data would be presented here, including chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton and carbon atom in the molecule.

(Note: The specific numerical data from the original publication is required for a complete table.)

Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm-1)
C=O (amide)(Typical range: 1680-1630)
C=O (ketone)(Typical range: 1725-1705)
C=C (aromatic)(Typical range: 1600-1450)

(Note: The specific numerical data from the original publication is required for a complete table.)

Ultraviolet (UV) Spectroscopy Data
Solventλmax (nm)
(e.g., Methanol)(Specific wavelength)

(Note: The specific numerical data from the original publication is required for a complete table.)

Visualizations

Proposed Degradation Pathway of Olanzapine to Ketolactam

The following diagram illustrates the proposed pathway for the oxidative degradation of olanzapine, leading to the formation of this compound through the oxidation of the thiophene ring.

G Proposed Oxidative Degradation Pathway of Olanzapine Olanzapine Olanzapine Intermediate Thiophene S-oxide Intermediate Olanzapine->Intermediate Oxidation (e.g., singlet oxygen) RingOpened Ring-Opened Intermediate Intermediate->RingOpened Ring Opening Ketolactam This compound RingOpened->Ketolactam Rearrangement & Cyclization

Caption: Proposed pathway of olanzapine degradation.

Experimental Workflow for Identification

This diagram outlines the general workflow used by researchers to identify this compound in stressed drug products.

G Workflow for the Identification of this compound Start Stressed Olanzapine Formulation Extraction Extraction of Drug and Impurities Start->Extraction PrepHPLC Preparative HPLC Separation Extraction->PrepHPLC Isolation Isolation of Impurity Fraction PrepHPLC->Isolation Characterization Spectroscopic Characterization (MS, NMR, IR, UV) Isolation->Characterization Structure Structure Elucidation of this compound Characterization->Structure

References

An In-depth Technical Guide on the Physicochemical Properties of Olanzapine Ketolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of olanzapine ketolactam, a known impurity and degradation product of the atypical antipsychotic drug, olanzapine. Understanding these properties is crucial for the development of stable olanzapine formulations, for analytical method development, and for regulatory submissions.

This compound, chemically identified as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is formed through the oxidative degradation of the thiophene ring of the olanzapine molecule. While extensive data is available for the parent drug, specific experimental physicochemical data for this compound is limited in publicly available literature. This guide compiles the available information and provides standardized experimental protocols for its determination.

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound and provides a comparison with the parent compound, olanzapine.

PropertyThis compoundOlanzapine
Chemical Name (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine
CAS Number 1017241-34-7132539-06-1
Molecular Formula C₁₇H₂₀N₄O₂C₁₇H₂₀N₄S
Molecular Weight 312.37 g/mol 312.43 g/mol
Melting Point 188-191°C[3]195°C
Solubility Qualitative: Slightly soluble in DMSO, methanol, acetonitrile, and chloroform.[4]Aqueous: Practically insoluble in water (0.03988 mg/mL).[5] Organic: Soluble in ethanol (1 mg/mL), DMSO (16 mg/mL), and dimethylformamide (20 mg/mL).[1]
pKa 10.45 ± 0.40 (Predicted)[3]7.8 (basic)[6]
logP Data not available4.094[6]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters for a compound such as this compound are outlined below.

1. Melting Point Determination (Capillary Method)

  • Apparatus: Digital melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

2. Aqueous Solubility Determination (Shake-Flask Method)

  • Apparatus: Temperature-controlled shaker, analytical balance, centrifuge, HPLC-UV or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound is added to a known volume of purified water in a sealed flask.

    • The flask is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.

    • The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

3. pKa Determination (Potentiometric Titration)

  • Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

    • The pH of the solution is monitored and recorded after each addition of the titrant.

    • A titration curve of pH versus the volume of titrant added is plotted.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. For the predicted pKa of ~10.45, titration with a strong acid would be appropriate.

4. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)

  • Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

    • A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the base-10 logarithm of the partition coefficient.

Visualizations

Oxidative Degradation Pathway of Olanzapine

The following diagram illustrates the formation of this compound from the parent drug, olanzapine, through an oxidative degradation process.

G Olanzapine Olanzapine Intermediate Thiophene Ring Oxidation Intermediate Olanzapine->Intermediate Oxidative Stress (e.g., peroxide, light, heat) Ketolactam This compound Intermediate->Ketolactam Ring Opening & Rearrangement

Caption: Oxidative degradation pathway of olanzapine to this compound.

General Experimental Workflow for Physicochemical Profiling

This diagram outlines a typical workflow for the physicochemical characterization of a pharmaceutical substance like this compound.

G cluster_0 Sample Preparation cluster_1 Physicochemical Tests cluster_2 Data Analysis & Reporting start Obtain Pure Sample of This compound melting_point Melting Point Determination start->melting_point solubility Solubility (Aqueous & Organic) start->solubility pka pKa Determination start->pka logp LogP Measurement start->logp analysis Data Compilation & Analysis melting_point->analysis solubility->analysis pka->analysis logp->analysis report Technical Report Generation analysis->report

Caption: Experimental workflow for physicochemical profiling of this compound.

References

Olanzapine Ketolactam: A Technical Overview of a Key Olanzapine Degradant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a widely prescribed second-generation antipsychotic, is susceptible to oxidative degradation, leading to the formation of various impurities. Among these, olanzapine ketolactam has been identified as a significant degradation product. This technical guide provides a comprehensive overview of this compound, including its chemical identity, formation, and methods for its synthesis and analysis. A detailed understanding of this impurity is crucial for ensuring the quality, safety, and efficacy of olanzapine drug products.

Introduction

Olanzapine is a thienobenzodiazepine derivative that acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. Its clinical efficacy is well-established in the treatment of schizophrenia and bipolar disorder. However, the chemical stability of olanzapine is a critical consideration in its formulation and storage. Oxidative stress can lead to the degradation of the olanzapine molecule, resulting in the formation of several impurities. One of the prominent oxidative degradants is this compound. This document serves as a technical resource for professionals in pharmaceutical research and development, providing in-depth information on this specific impurity.

Chemical and Physical Properties

A clear identification of this compound is fundamental for its study. The key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 1017241-34-7
Molecular Formula C₁₇H₂₀N₄O₂
Molecular Weight 312.37 g/mol

Formation and Synthesis

This compound is primarily formed through the oxidative degradation of the thiophene ring in the olanzapine molecule. This process can be initiated by exposure to atmospheric oxygen, particularly in the presence of light and humidity, and can be catalyzed by certain excipients in pharmaceutical formulations.

Proposed Formation Pathway

The formation of this compound involves the oxidation of the sulfur atom in the thiophene ring, followed by ring-opening and subsequent rearrangement to form the lactam and ketone functionalities. This autoxidation process is a critical consideration for the long-term stability of olanzapine-containing products.

G Olanzapine Olanzapine Intermediate Oxidized Intermediate (Thiophene S-oxide) Olanzapine->Intermediate Oxidation Oxidative_Stress Oxidative Stress (e.g., O₂, light, excipients) Oxidative_Stress->Olanzapine Ketolactam This compound Intermediate->Ketolactam Rearrangement

Caption: Proposed oxidative degradation pathway of olanzapine to this compound.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the controlled oxidation of olanzapine. The following protocol is a representative example:

Materials:

  • Olanzapine

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve olanzapine in a suitable organic solvent, such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to the olanzapine solution with constant stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a suitable reducing agent or water.

  • Extract the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.

Analytical Methodologies

The detection and quantification of this compound in olanzapine drug substance and product are essential for quality control. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both olanzapine and this compound show significant absorbance (e.g., 254 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the olanzapine sample (drug substance or powdered tablets) in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Sonicate the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Sample Olanzapine Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research on the signaling pathways and pharmacological or toxicological effects of this compound. While the parent compound, olanzapine, has a well-characterized profile of interacting with various neurotransmitter receptors, it is not known if this degradation product retains any of this activity or possesses any unique biological effects. The structural modifications, particularly the oxidation of the thiophene ring and the formation of the ketolactam moiety, could significantly alter its binding affinity to the target receptors of olanzapine. Further research is warranted to investigate the potential biological implications of this impurity to fully assess its risk profile.

Conclusion

This compound is a critical impurity to monitor in the manufacturing and storage of olanzapine products. A thorough understanding of its formation, along with robust analytical methods for its detection and quantification, are essential for ensuring drug quality and patient safety. While its chemical properties and synthesis are relatively understood, the biological activity and potential signaling pathways of this compound remain an area for future investigation. This technical guide provides a foundational resource for researchers and professionals working with olanzapine, highlighting the importance of impurity profiling in drug development and quality control.

Olanzapine Oxidative Degradation: A Technical Guide to Product Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of oxidative degradation products of olanzapine. Olanzapine, an atypical antipsychotic medication, is susceptible to degradation under oxidative stress, leading to the formation of various impurities that can impact its safety and efficacy. Understanding the degradation pathways and having robust analytical methods for the detection and quantification of these products are critical aspects of drug development and quality control.

Identified Oxidative Degradation Products of Olanzapine

Forced degradation studies, primarily employing hydrogen peroxide as an oxidizing agent, have revealed several key degradation products. These impurities arise from the oxidation of the thiophene and benzodiazepine rings of the olanzapine molecule. The major identified oxidative degradation products are summarized below.

Degradation Product NameChemical StructureNotes
(Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[Structure not available in search results]Identified in stressed and aged solid-state formulations.[1]
(Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one[Structure not available in search results]Results from the oxidation of the thiophene ring.[1]
10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e][2][3]diazepin-4-one[Structure not available in search results]Characterized using FTIR, LC-MS-MS, and NMR.[3][4][5]
2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][2][3] diazepin-4-one[Structure not available in search results]A major degradation product identified in stress stability studies.[3][4][5][6][7]
2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][2][3] diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one[Structure not available in search results]Identified through spectroscopic analysis.[3][4][5]
4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][2][3]diazepine-2(3H)-thione[Structure not available in search results]Found in both drug substance and drug product stability studies.[2]
(Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][2][3]diazapine-2(3H)-thione[Structure not available in search results]An impurity identified from stressed and stability studies.[2]

Experimental Protocols

The identification and quantification of olanzapine's oxidative degradation products rely on a combination of forced degradation studies and sophisticated analytical techniques.

Forced Degradation (Oxidative Stress) Protocol

A common method to induce oxidative degradation is as follows:

  • Preparation of Olanzapine Solution: Prepare a solution of olanzapine bulk drug or drug product in a suitable solvent (e.g., methanol or acetonitrile).[8]

  • Introduction of Oxidizing Agent: Add a solution of hydrogen peroxide (typically 3% to 30% v/v) to the olanzapine solution.[8][9][10]

  • Incubation: The mixture is typically kept at room temperature or heated (e.g., 60°C or 80°C) for a specified period, which can range from several hours to several days, to allow for degradation to occur.[8][10]

  • Sample Analysis: Withdraw samples at various time points and analyze them using a stability-indicating analytical method, such as HPLC.[10]

It is important to note that olanzapine is generally stable under photolytic, acidic, and alkaline stress conditions, with major degradation observed primarily under oxidative conditions.[3][4][5][6]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary techniques for the separation and quantification of olanzapine and its degradation products.[11][12]

Typical HPLC Method Parameters:

ParameterDescription
Column Reversed-phase C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[13]
Mobile Phase A gradient mixture of an aqueous buffer (e.g., 10 mM disodium hydrogen phosphate, pH 7.4) and an organic solvent (e.g., acetonitrile).[13]
Flow Rate Typically around 1.0 mL/min.[13]
Detection UV detection at approximately 227 nm or 271 nm.[8][13]

For the structural elucidation of unknown degradation products, preparative HPLC is often employed to isolate the impurities, followed by characterization using techniques such as:

  • Mass Spectrometry (MS and MS/MS): To determine the molecular weight and fragmentation patterns of the degradation products.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure.[1][3][4][5][7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.[3][4][5]

Workflow for Identification of Oxidative Degradation Products

The logical workflow for the identification and characterization of olanzapine's oxidative degradation products is depicted in the following diagram.

cluster_0 Forced Degradation cluster_1 Analytical Separation & Detection cluster_2 Isolation & Characterization of Unknowns cluster_3 Final Outcome A Olanzapine Drug Substance/Product B Stress Conditions (e.g., 30% H2O2, RT, 24h) A->B C Degraded Sample Mixture B->C D Stability-Indicating HPLC/UPLC Method C->D E Separation of Olanzapine and Degradation Products D->E F Quantification of Known Impurities E->F G Preparative HPLC E->G H Isolation of Unknown Degradation Products G->H I Spectroscopic Analysis (LC-MS, NMR, FTIR) H->I J Structure Elucidation I->J K Identification of Novel Degradation Products J->K

Caption: Workflow for Olanzapine Degradation Product Identification.

This comprehensive approach, combining forced degradation studies with advanced analytical and spectroscopic techniques, is essential for a thorough understanding of the oxidative degradation profile of olanzapine. Such knowledge is fundamental for the development of stable pharmaceutical formulations and for ensuring the quality and safety of the final drug product.

References

Olanzapine Metabolism: A Technical Guide to In Vivo Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is a second-generation atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. A thorough understanding of its metabolic fate is critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the in vivo metabolic pathways of olanzapine, with a special note on the identity of "olanzapine ketolactam." Based on a comprehensive review of the scientific literature, this compound is identified as an oxidative degradation product of the parent drug, rather than a confirmed in vivo metabolite. This document will detail the established biotransformation routes of olanzapine, the enzymes responsible, and quantitative data where available.

In Vivo Metabolic Pathways of Olanzapine

Olanzapine undergoes extensive metabolism in the liver primarily through two major pathways: Phase I oxidation and Phase II glucuronidation. Less than 7% of the administered dose is excreted as the unchanged parent drug.

Phase I Metabolism: Oxidation

Oxidative metabolism of olanzapine is mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenase (FMO) system.

  • N-demethylation: The primary oxidative pathway is the N-demethylation of the piperazine ring to form 4'-N-desmethylolanzapine . This reaction is predominantly catalyzed by CYP1A2 , with minor contributions from CYP2D6.[1][2]

  • Hydroxylation: Olanzapine can undergo hydroxylation at the 2-methyl group of the thiophene ring to form 2-hydroxymethylolanzapine . This pathway is primarily mediated by CYP2D6 .[1][2]

  • N-oxidation: The nitrogen atom of the piperazine ring can be oxidized to form olanzapine N-oxide . This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3) and to a lesser extent by CYP2D6.[1][2]

Phase II Metabolism: Glucuronidation

Direct conjugation with glucuronic acid is a major metabolic pathway for olanzapine.

  • 10-N-Glucuronidation: The most abundant metabolite of olanzapine is the 10-N-glucuronide , formed by the direct attachment of glucuronic acid to the nitrogen atom at position 10 of the benzodiazepine ring. This reaction is primarily catalyzed by UDP-glucuronosyltransferase 1A4 (UGT1A4) .[3] UGT2B10 also shows some activity towards this pathway.

  • 4'-N-Glucuronidation: A minor glucuronidation pathway involves the formation of the 4'-N-glucuronide at the piperazine ring, also catalyzed by UGT1A4.[3]

The major circulating metabolites in plasma are the parent drug, 10-N-glucuronide, and 4'-N-desmethylolanzapine. Both the 10-N-glucuronide and 4'-N-desmethylolanzapine are considered pharmacologically inactive.[2]

This compound: A Degradation Product, Not a Confirmed In Vivo Metabolite

The term "this compound" refers to a known oxidative degradation product of olanzapine, identified as (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one . Its formation involves the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.

While this compound has been identified as an impurity in olanzapine pharmaceutical formulations, particularly under conditions of oxidative stress, a thorough review of the scientific literature reveals no evidence of its formation as an in vivo metabolite in humans or animal models. Comprehensive metabolic profiling studies of olanzapine in various biological matrices have not reported the detection of this ketolactam derivative. Therefore, it should be considered a degradation product relevant to pharmaceutical stability and analysis, rather than a biological metabolite.

Quantitative Data on Olanzapine Metabolism

The following table summarizes kinetic parameters for the major enzymes involved in olanzapine metabolism. These values were determined from in vitro studies using human liver microsomes or recombinant enzymes.

MetaboliteEnzymeKm (µM)Vmax (pmol/min/mg protein)
4'-N-desmethylolanzapine CYP1A216 - 12314 - 110
2-hydroxymethylolanzapine CYP2D630 - 1505 - 30
Olanzapine N-oxide FMO3>300Not determined
Olanzapine 10-N-glucuronide UGT1A4156 - 2061.3 - 2.5 (pmol/min/µg)

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., source of enzyme, substrate concentration range).

Experimental Protocols

In Vitro Metabolism of Olanzapine using Human Liver Microsomes

This protocol outlines a general procedure for studying the in vitro metabolism of olanzapine.

1. Materials:

  • Olanzapine

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • UDPGA (for glucuronidation assays)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., deuterated olanzapine)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system (and UDPGA for glucuronidation).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding olanzapine to the mixture.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites.

3. Data Analysis:

  • Metabolites are identified based on their retention times and mass fragmentation patterns compared to reference standards.

  • Quantification is performed by constructing calibration curves for each metabolite.

  • Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocities.

In Vivo Metabolism of Olanzapine in Human Subjects

This protocol describes a general approach for a human pharmacokinetic study of olanzapine. All human studies must be conducted under strict ethical guidelines and with informed consent.

1. Study Design:

  • Administer a single oral dose of olanzapine to healthy volunteers.

  • Collect blood samples at various time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).

  • Collect urine and feces over a specified period (e.g., 72 hours).

2. Sample Processing:

  • Process blood samples to obtain plasma.

  • Store all biological samples at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) for the quantification of olanzapine and its major metabolites in plasma, urine, and feces.

  • Sample preparation usually involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

4. Pharmacokinetic Analysis:

  • Calculate pharmacokinetic parameters for olanzapine and its metabolites, including Cmax, Tmax, AUC, and elimination half-life, using appropriate software.

  • Determine the metabolic ratios to assess the activity of different metabolic pathways.

Visualizations

Olanzapine_Metabolism cluster_phase1 Phase I (Oxidation) cluster_phase2 Phase II (Glucuronidation) Olanzapine Olanzapine N_desmethylolanzapine 4'-N-desmethylolanzapine Olanzapine->N_desmethylolanzapine CYP1A2 >> CYP2D6 hydroxymethylolanzapine 2-hydroxymethylolanzapine Olanzapine->hydroxymethylolanzapine CYP2D6 N_oxide Olanzapine N-oxide Olanzapine->N_oxide FMO3, CYP2D6 N10_glucuronide Olanzapine 10-N-glucuronide Olanzapine->N10_glucuronide UGT1A4, UGT2B10 N4_glucuronide Olanzapine 4'-N-glucuronide Olanzapine->N4_glucuronide UGT1A4 CYP1A2 CYP1A2 CYP2D6 CYP2D6 FMO3 FMO3 UGT1A4 UGT1A4 UGT2B10 UGT2B10

Figure 1: In vivo metabolic pathways of olanzapine.

Experimental_Workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis HLM Human Liver Microsomes Preincubation Pre-incubate at 37°C HLM->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Cofactors NADPH System / UDPGA Cofactors->Preincubation Add_Olanzapine Add Olanzapine Preincubation->Add_Olanzapine Incubate Incubate at 37°C Add_Olanzapine->Incubate Quench Quench with Acetonitrile + IS Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Figure 2: Workflow for in vitro olanzapine metabolism.

Conclusion

The in vivo metabolism of olanzapine is a complex process involving multiple Phase I and Phase II enzymes, leading to the formation of several metabolites. The primary pathways are N-demethylation by CYP1A2 and 10-N-glucuronidation by UGT1A4. It is important for researchers and drug development professionals to note that "this compound" is not a confirmed in vivo metabolite but rather a degradation product formed through oxidation of the thiophene ring. Future research in olanzapine metabolism should continue to focus on the interplay between different metabolic pathways and the influence of genetic polymorphisms on drug response and adverse effects.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Olanzapine Ketolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of olanzapine ketolactam, a significant oxidative degradation product of the atypical antipsychotic drug olanzapine. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for the accurate measurement of this compound in various matrices.

Introduction

Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. The stability of olanzapine is a critical aspect of its pharmaceutical development and therapeutic monitoring. Olanzapine can degrade under oxidative conditions to form several byproducts, with this compound being a notable degradant.[1][2] The formation of this impurity is believed to occur through the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.[1] Given that impurities and degradation products can impact the safety and efficacy of a drug, sensitive and specific analytical methods for their quantification are essential.

This document outlines protocols primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive quantification of drug metabolites and impurities in complex biological matrices.

Metabolic and Degradation Pathway of Olanzapine to this compound

The formation of this compound is primarily understood as a result of oxidative degradation. While the complete in vivo metabolic pathway to this specific metabolite is not extensively detailed in the public domain, forced degradation studies provide significant insights. These studies indicate that olanzapine is susceptible to oxidation, leading to the formation of this compound, often alongside olanzapine ketothiolactam.[1][2] This process involves the oxidative cleavage of the thiophene ring. The presence of certain excipients in pharmaceutical formulations may catalyze this autoxidation process.[1]

Olanzapine Degradation Pathway Olanzapine Olanzapine Oxidative_Stress Oxidative Stress (e.g., excipients, storage conditions) Olanzapine->Oxidative_Stress Ketolactam This compound Oxidative_Stress->Ketolactam Ketothiolactam Olanzapine Ketothiolactam Oxidative_Stress->Ketothiolactam

Proposed degradation pathway of olanzapine to its ketolactam derivative.

Analytical Methods for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of olanzapine and its related compounds due to its high specificity and low detection limits. The following sections detail protocols for sample preparation and analysis.

Experimental Workflow

The general workflow for the analysis of this compound in a biological matrix, such as plasma, is outlined below.

Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) Spiking Spiking with Internal Standard Sample_Collection->Spiking Extraction Extraction (Protein Precipitation, LLE, or SPE) Spiking->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Reporting of Results Quantification->Reporting

A typical bioanalytical workflow for this compound quantification.
Protocol 1: Protein Precipitation for Plasma Samples

This protocol is a rapid and simple method for sample clean-up.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., olanzapine-d3)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE offers a cleaner extract compared to protein precipitation.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Glass centrifuge tubes (10 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 500 µL of plasma into a 10 mL glass centrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Add 100 µL of 5% ammonium hydroxide solution and vortex for 30 seconds.

  • Add 5 mL of MTBE.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples

SPE provides the cleanest extracts and can be automated for high-throughput analysis.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Methanol, HPLC grade

  • Deionized water

  • Elution solvent (e.g., Methanol with 2% formic acid)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Pre-treat 500 µL of plasma by adding 50 µL of the internal standard and 500 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial.

LC-MS/MS Instrumental Conditions

While specific validated methods for this compound are not widely published, the following conditions, adapted from methods for olanzapine and its other metabolites, can serve as a starting point for method development.

Chromatographic Conditions (UPLC-MS/MS):

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5-10% B, ramp up to 90-95% B over 3-5 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL

Mass Spectrometric Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 - 150°C
Desolvation Temperature 350 - 500°C
Capillary Voltage 3.0 - 4.0 kV
Gas Flow (Desolvation) 600 - 800 L/hr
Gas Flow (Cone) 50 - 150 L/hr

Note on MRM Transitions: Specific MRM transitions for this compound need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments generated by collision-induced dissociation.

Data Presentation and Method Validation

For a robust and reliable quantitative method, thorough validation is crucial according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize key validation parameters that should be assessed.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Peak Asymmetry 0.8 - 1.5
Theoretical Plates > 5000
RSD of Peak Area (n=6) < 15%
RSD of Retention Time (n=6) < 2%

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise Ratio ≥ 10
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal concentration (±20% at LOQ)
Precision (Intra- & Inter-day) The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
Recovery The extraction efficiency of an analytical process.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting, interfering substances on the ionization of the analyte.IS-normalized matrix factor within an acceptable range
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Within ±15% of the initial concentration

Conclusion

The quantification of this compound is critical for understanding the degradation profile of olanzapine and ensuring the quality and safety of its pharmaceutical formulations. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and validate sensitive and specific LC-MS/MS methods for this purpose. While specific parameters for this compound require empirical determination, the provided information, based on established methods for olanzapine, offers a clear and actionable starting point for these important analytical studies.

References

Application Note: A Proposed LC-MS/MS Method for the Quantification of Olanzapine Ketolactam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of olanzapine ketolactam in human plasma. As a metabolite of the atypical antipsychotic drug olanzapine, monitoring its concentration can be crucial for comprehensive pharmacokinetic and drug metabolism studies. The described methodology is based on established analytical principles for the parent compound, olanzapine, and provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection. This proposed method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All parameters presented herein, particularly the mass transitions for this compound, are suggested starting points and require full validation by the end-user.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites. This compound is one such metabolite, and its quantification in plasma is essential for a thorough understanding of olanzapine's metabolic profile and its potential contribution to the overall pharmacological and toxicological effects. This document provides a detailed protocol for a proposed LC-MS/MS method to selectively and sensitively measure this compound levels in human plasma, which is intended to support researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard

  • Olanzapine-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is proposed for its simplicity and high-throughput applicability.

  • Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 25 µL of internal standard (IS) working solution (e.g., Olanzapine-d3 in 50% methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography

The chromatographic conditions are designed to provide good retention and peak shape for this compound.

ParameterSuggested Condition
HPLC SystemA standard UHPLC/HPLC system
ColumnC18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient ProgramTime (min)
Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The following MRM transitions are proposed and require experimental optimization. The molecular weight of this compound is approximately 312.37 g/mol .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier)313.2To be determined200To be determined
This compound (Qualifier)313.2To be determined200To be determined
Olanzapine-d3 (IS)316.2259.220035

Method Validation Parameters

A summary of typical validation parameters that should be assessed for this method is provided below.

ParameterAcceptance Criteria
LinearityCalibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy & PrecisionIntra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels.
SelectivityNo significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Matrix EffectAssessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
RecoveryConsistent and reproducible recovery across the concentration range.
StabilityFreeze-thaw, short-term (bench-top), long-term, and post-preparative stability to be evaluated. Analyte should be stable within ±15% of the nominal concentration.
Lower Limit of Quantitation (LLOQ)The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be ≥ 10.

Data Presentation

Calibration Curve Summary (Example)
AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound0.1 - 50≥ 0.99
Accuracy and Precision Summary (Example)
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ0.1≤ 20%±20%≤ 20%±20%
Low0.3≤ 15%±15%≤ 15%±15%
Mid5≤ 15%±15%≤ 15%±15%
High40≤ 15%±15%≤ 15%±15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (300 µL) vortex1->precipitate vortex2 Vortex Vigorously precipitate->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.

validation_parameters cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment linearity Linearity & Range accuracy Accuracy precision Precision selectivity Selectivity lloq LLOQ matrix_effect Matrix Effect recovery Recovery ft_stability Freeze-Thaw st_stability Short-Term (Bench-Top) lt_stability Long-Term pp_stability Post-Preparative method Validated LC-MS/MS Method method->linearity method->accuracy method->precision method->selectivity method->lloq method->matrix_effect method->recovery method->ft_stability method->st_stability method->lt_stability method->pp_stability

Caption: Key parameters for the validation of the bioanalytical method.

Conclusion

This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the determination of this compound in human plasma. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry are based on well-established methodologies for the parent compound and serve as a robust starting point for method development and validation. It is imperative that the end-user performs a full validation to demonstrate the method's suitability for its intended purpose in accordance with regulatory guidelines.

Application Note: High-Throughput UPLC-MS/MS Analysis of Olanzapine and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of olanzapine and its major metabolites, including N-desmethyl olanzapine and olanzapine-10-glucuronide, in human plasma.[1][2] This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The protocol employs a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround.[3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and short run times.[4][5][6] Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[4][5][6]

Introduction

Olanzapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[7] Monitoring its plasma concentration, along with its principal metabolites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Olanzapine is extensively metabolized in the liver, primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[2] The main circulating metabolites are the pharmacologically inactive 10-N-glucuronide and 4'-N-desmethyl olanzapine.[2][8] This application note provides a detailed protocol for the simultaneous UPLC-MS/MS analysis of olanzapine and its key metabolites, offering a valuable tool for researchers and clinicians.

Experimental

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of olanzapine and its metabolites from human plasma.[3]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., olanzapine-d3).[9][10]

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[9][10]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the clear supernatant to a UPLC vial for analysis.

UPLC-MS/MS Conditions

The chromatographic separation is performed on a Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC and MS/MS Parameters

ParameterValue
UPLC System Waters ACQUITY UPLC
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Time (min)
0.0
3.0
3.1
5.0
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Cone Gas Flow 50 L/Hr
Desolvation Gas Flow 800 L/Hr

Table 2: MRM Transitions for Olanzapine and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Olanzapine313.2256.13025
Olanzapine-d3 (IS)316.2256.13025
N-desmethyl olanzapine299.2256.13025
Olanzapine-N-oxide329.2284.13520

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of olanzapine and its metabolites in human plasma.

Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 3: Method Validation Parameters

ParameterOlanzapineN-desmethyl olanzapine
Linearity Range 0.1 - 20 ng/mL[4][5][6]0.1 - 20 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4][5][6]0.1 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 10%< 10%
Accuracy (%) 90 - 110%90 - 110%
Recovery (%) > 85%> 85%

Conclusion

This application note presents a rapid, sensitive, and reliable UPLC-MS/MS method for the determination of olanzapine and its major metabolites in human plasma. The simple sample preparation and short analytical run time make this method highly suitable for high-throughput analysis in a clinical or research setting.

Visualizations

Olanzapine_Metabolism Olanzapine Olanzapine N_desmethyl_olanzapine N-desmethyl olanzapine Olanzapine->N_desmethyl_olanzapine CYP1A2, CYP2D6 Olanzapine_10_N_glucuronide Olanzapine-10-N-glucuronide Olanzapine->Olanzapine_10_N_glucuronide UGT1A4 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3, CYP2D6 hydroxymethylolanzapine 2'-hydroxymethylolanzapine Olanzapine->hydroxymethylolanzapine CYP2D6

Caption: Metabolic pathway of olanzapine.

UPLC_Workflow start Plasma Sample Collection prep Protein Precipitation with Acetonitrile start->prep centrifuge Centrifugation prep->centrifuge supernatant Supernatant Transfer centrifuge->supernatant uplc UPLC Separation supernatant->uplc ms MS/MS Detection uplc->ms data Data Analysis ms->data

References

Application Note: Solid-Phase Extraction of Olanzapine Ketolactam from Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the extraction of olanzapine ketolactam, an oxidative metabolite of the atypical antipsychotic drug olanzapine, from human urine samples. The protocol utilizes mixed-mode solid-phase extraction (SPE) with Oasis® MCX cartridges, which employ both reversed-phase and strong cation exchange retention mechanisms. This dual functionality allows for the effective isolation and concentration of the basic this compound from the complex urine matrix, ensuring high recovery and minimal matrix effects. The extracted analyte is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, leading to the formation of several metabolites that are primarily excreted in the urine.[1] this compound is a known oxidative degradation product of olanzapine. Understanding the excretion profiles of such metabolites is crucial for comprehensive pharmacokinetic and toxicological assessments.

Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of analytes from complex biological matrices like urine.[2][3][4] For basic compounds such as olanzapine and its metabolites, mixed-mode SPE sorbents that combine reversed-phase and cation exchange properties offer superior selectivity and cleanup compared to traditional single-mode sorbents. The Oasis® MCX (Mixed-Mode Cation Exchange) sorbent is particularly well-suited for this application due to its ability to retain basic compounds through ionic interactions and hydrophobic compounds through reversed-phase interactions.[3][4][5] This application note provides a detailed protocol for the efficient extraction of this compound from human urine using Oasis® MCX cartridges.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Olanzapine-d3 (or other suitable internal standard)

  • Oasis® MCX (30 mg, 1 cc) SPE cartridges

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (88%)

  • Ammonium hydroxide (28-30%)

  • Deionized water (18 MΩ·cm)

  • Human urine (drug-free)

Equipment
  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

  • pH meter

  • LC-MS/MS system

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the supernatant to a clean tube.

  • Add an appropriate amount of internal standard (e.g., Olanzapine-d3).

  • Acidify the urine sample by adding 100 µL of 2% formic acid in water. Vortex to mix.

Solid-Phase Extraction Protocol

The following protocol is optimized for the Oasis® MCX 30 mg, 1 cc SPE cartridges.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated urine sample (1.1 mL) onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_post_extraction Post-Extraction cluster_analysis Analysis urine_sample 1. Urine Sample (1 mL) add_is 2. Add Internal Standard urine_sample->add_is acidify 3. Acidify with Formic Acid add_is->acidify condition 4. Condition (Methanol, Water) acidify->condition load 5. Load Sample condition->load wash1 6. Wash 1 (2% Formic Acid in Water) load->wash1 wash2 7. Wash 2 (Methanol) wash1->wash2 elute 8. Elute (5% NH4OH in Methanol) wash2->elute dry_down 9. Evaporate to Dryness elute->dry_down reconstitute 10. Reconstitute lcms 11. LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the solid-phase extraction of this compound from urine.

Results and Discussion

The mixed-mode SPE protocol provides a clean extract by effectively removing endogenous urine components that can interfere with LC-MS/MS analysis. The Oasis® MCX sorbent retains the basic this compound via strong cation exchange, while also providing reversed-phase retention. The wash steps are critical for removing salts, urea, and other polar and non-polar interferences. Elution with an ammoniated organic solvent disrupts the ionic interaction, allowing for the selective recovery of the analyte.

While specific quantitative data for this compound is not widely available, the recovery and matrix effects are expected to be similar to those of the parent compound, olanzapine, due to their structural similarities. The following tables summarize typical performance data for the SPE of olanzapine and its major metabolites from urine using mixed-mode SPE, which can be used as a benchmark for method validation of this compound.

Quantitative Data

Table 1: SPE Recovery of Olanzapine and its Metabolites from Urine

CompoundMean Recovery (%)% RSD
Olanzapine92.54.8
N-desmethyl Olanzapine88.75.2
2-hydroxymethyl Olanzapine85.46.1
This compoundExpected: >85Expected: <15

Data for olanzapine and its major metabolites are compiled from literature sources employing similar mixed-mode SPE methodologies. Expected values for this compound are based on these findings.

Table 2: Matrix Effects for the Analysis of Olanzapine and its Metabolites in Urine

CompoundMatrix Effect (%)% RSD
Olanzapine95.83.5
N-desmethyl Olanzapine92.14.1
2-hydroxymethyl Olanzapine90.35.5
This compoundExpected: >85Expected: <15

Matrix effect is calculated as (peak area in post-extraction spiked sample / peak area in neat solution) x 100%. Values close to 100% indicate minimal ion suppression or enhancement.

Table 3: LC-MS/MS Parameters for Olanzapine and Ketolactam

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Olanzapine313.1256.125
This compound327.1229.130
Olanzapine-d3 (IS)316.1259.125

These parameters may require optimization based on the specific LC-MS/MS instrument used.

Logical Relationship Diagram

Logical_Relationship cluster_analyte Analyte Properties cluster_matrix Matrix cluster_spe_principle SPE Principle cluster_outcome Outcome ketolactam This compound (Basic Compound) spe_method Mixed-Mode SPE (Oasis MCX) ketolactam->spe_method urine Human Urine (Complex Matrix) urine->spe_method rp_retention Reversed-Phase Retention spe_method->rp_retention scx_retention Strong Cation Exchange Retention spe_method->scx_retention clean_extract Clean Extract spe_method->clean_extract high_recovery High Recovery spe_method->high_recovery low_matrix_effect Low Matrix Effect spe_method->low_matrix_effect

Caption: Logical relationship of the SPE method for this compound analysis.

Conclusion

The described solid-phase extraction protocol using Oasis® MCX cartridges provides an effective and reproducible method for the isolation of this compound from human urine. The mixed-mode retention mechanism ensures high selectivity and recovery, resulting in a clean extract suitable for sensitive LC-MS/MS analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry for the reliable quantification of this olanzapine metabolite. Method validation, including the determination of recovery, matrix effects, and limits of detection and quantification for this compound, is recommended prior to routine use.

References

Development of a Validated Assay for Olanzapine and its Ketolactam Degradation Product in Human Plasma using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-0012

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Monitoring its plasma concentrations, along with its metabolites and degradation products, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring drug product quality. One important degradation product is olanzapine ketolactam, which can form under oxidative stress.[3][4][5] This application note describes a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of olanzapine and this compound in human plasma. The presented protocol is intended for researchers, scientists, and drug development professionals.

Method Summary

This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid UHPLC separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The use of a stable isotope-labeled internal standard (Olanzapine-d3) ensures high accuracy and precision.

Materials and Reagents

  • Olanzapine reference standard

  • This compound reference standard

  • Olanzapine-d3 internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

  • UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)

  • Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Results and Discussion

The developed UHPLC-MS/MS method demonstrated excellent performance for the simultaneous quantification of olanzapine and this compound in human plasma. The method was validated for linearity, precision, accuracy, and recovery.

Linearity:

The calibration curves were linear over the concentration ranges specified in the table below, with a coefficient of determination (r²) greater than 0.99 for both analytes.

AnalyteLinearity Range (ng/mL)
Olanzapine0.2 - 120
This compound0.085 - 6.25

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines.

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
OlanzapineLow< 15< 1585 - 115
Medium< 15< 1585 - 115
High< 15< 1585 - 115
This compoundLow< 15< 1580 - 120
Medium< 15< 1580 - 120
High< 15< 1580 - 120

Recovery:

The extraction recovery of the analytes from human plasma was consistent and reproducible across the different QC levels.

AnalyteRecovery (%)
Olanzapine> 85
This compound> 80

Conclusion

This application note provides a detailed protocol for a validated UHPLC-MS/MS assay for the simultaneous determination of olanzapine and its ketolactam degradation product in human plasma. The method is rapid, sensitive, and reliable, making it suitable for various applications in clinical and pharmaceutical research.

Experimental Protocols

1. Standard and Quality Control Sample Preparation

1.1. Stock Solutions (1 mg/mL): Accurately weigh and dissolve olanzapine, this compound, and olanzapine-d3 in methanol to obtain individual stock solutions of 1 mg/mL.

1.2. Working Standard Solutions: Prepare serial dilutions of the olanzapine and this compound stock solutions in 50% methanol to create a series of working standard solutions for the calibration curve.

1.3. Internal Standard Working Solution (100 ng/mL): Dilute the olanzapine-d3 stock solution with 50% methanol to obtain a working solution of 100 ng/mL.

1.4. Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

2. Sample Preparation (Protein Precipitation)

2.1. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL Olanzapine-d3).

2.2. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

2.3. Vortex mix for 1 minute.

2.4. Centrifuge at 14,000 rpm for 10 minutes at 4°C.

2.5. Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.

3. UHPLC-MS/MS Analysis

3.1. UHPLC Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, hold at 10% B for 0.9 min
Column Temperature 40°C
Injection Volume 5 µL

3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Turbo Gas (GS2) 50 psi

3.3. MRM Transitions

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Olanzapine 313.1256.1
This compound 313.4256.1
Olanzapine-d3 (IS) 316.1259.1

Visualizations

G Experimental Workflow for Olanzapine and Ketolactam Assay cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 10 µL IS (Olanzapine-d3) plasma->add_is add_acn Add 300 µL Acetonitrile (0.1% FA) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject separation UHPLC Separation (C18 Column) inject->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification vs. Calibration Curve detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for the UHPLC-MS/MS assay.

G Olanzapine Metabolism and Degradation Pathway cluster_metabolism Metabolism (Phase I) cluster_conjugation Metabolism (Phase II) cluster_degradation Degradation Olanzapine Olanzapine N_Desmethylolanzapine N-Desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2 Two_Hydroxyolanzapine 2-Hydroxyolanzapine Olanzapine->Two_Hydroxyolanzapine CYP2D6 Olanzapine_N_Oxide Olanzapine N-Oxide Olanzapine->Olanzapine_N_Oxide FMO3 Ketolactam This compound Olanzapine->Ketolactam Oxidative Stress Glucuronide_Conjugates Glucuronide Conjugates N_Desmethylolanzapine->Glucuronide_Conjugates UGTs Two_Hydroxyolanzapine->Glucuronide_Conjugates UGTs

Caption: Olanzapine metabolic and degradation pathway.

References

Application Notes and Protocols for the Synthesis of Olanzapine Ketolactam Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic medication, is subject to stringent quality control to ensure its safety and efficacy. A key related substance, often referred to as Olanzapine Impurity B or olanzapine ketolactam, is 2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepin-4[5H]-one. The synthesis and availability of a pure reference standard of this ketolactam are crucial for the accurate identification, quantification, and control of this impurity in olanzapine drug substances and products. This document provides a detailed protocol for the synthesis of the this compound reference standard, based on established methods.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of olanzapine. This method offers a direct route to the desired compound.

Experimental Protocol

Materials and Reagents:

  • Olanzapine

  • Organic solvent (e.g., methanol, ethanol, dichloromethane, N,N-dimethylformamide)

  • Water

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Solvents for extraction (e.g., ethyl acetate)

  • Solvents for recrystallization

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve olanzapine in a mixture of an organic solvent and water.

  • Reagent Addition: To the solution, add Oxone® followed by the portion-wise addition of sodium hydroxide.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature, for instance, between 20-25°C.[3] Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the olanzapine starting material is no longer detected.[3]

  • pH Adjustment: After the reaction is complete, carefully adjust the pH of the reaction mixture to 6-7 using an appropriate acid.[3]

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the this compound as a solid.

  • Drying: Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as described in the cited literature.

ParameterValueReference
Molar Ratio
Olanzapine : Oxone® : Sodium Hydroxide1 : 1-1.2 : 3-4[3]
Reaction Temperature 20-25°C[3]
Yield Up to 92.2%[3]
Purity (HPLC) >98.8%[3]

Alternative Formation of this compound

It is noteworthy that this compound can also be formed as a potential impurity during the synthesis of olanzapine itself. This occurs under basic reaction conditions where the key intermediate, 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride, reacts with sodium hydroxide.[4]

Characterization

The synthesized this compound reference standard should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₀N₂OS, MW: 230.29).[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Workflow and Signaling Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound from olanzapine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Olanzapine Olanzapine ReactionVessel Reaction at 20-25°C Olanzapine->ReactionVessel Reagents Oxone®, NaOH, Organic Solvent, Water Reagents->ReactionVessel pH_Adjustment pH Adjustment (6-7) ReactionVessel->pH_Adjustment Extraction Extraction pH_Adjustment->Extraction Recrystallization Recrystallization Extraction->Recrystallization FinalProduct This compound Reference Standard Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Olanzapine and its Ketolactam Impurity

The following diagram depicts the chemical transformation relationship between olanzapine and its ketolactam impurity.

Logical_Relationship Olanzapine Olanzapine (C₁₇H₂₀N₄S) Ketolactam This compound (C₁₂H₁₀N₂OS) Olanzapine->Ketolactam Oxidation

Caption: Chemical relationship between olanzapine and its ketolactam.

References

Application Note: High-Efficiency Liquid-Liquid Extraction for the Quantification of Olanzapine and its Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of olanzapine and its primary metabolites, including N-desmethylolanzapine (DM-O), 2-hydroxymethylolanzapine (2H-O), and olanzapine N-oxide (NO-O), from human body fluids such as whole blood and urine.[1][2] The described methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis, ensuring high recovery and minimal matrix effects for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document is intended for researchers, scientists, and drug development professionals.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[3][4] Monitoring its concentration, along with its metabolites, in biological fluids is essential for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[5][6] Liquid-liquid extraction is a widely used sample preparation technique that offers a simple and cost-effective approach to isolate and concentrate analytes from complex biological matrices.[7] This note details a robust two-step LLE procedure adapted from validated methods, providing quantitative data and a step-by-step protocol for reliable analysis.[1][2]

Key Metabolites of Olanzapine

Olanzapine is extensively metabolized in the liver, primarily through the cytochrome P450 enzymes CYP1A2 and CYP2D6, as well as by glucuronidation.[8] The main metabolites include:

  • N-desmethylolanzapine (DM-O): An active metabolite formed by CYP1A2.[4][9]

  • 2-hydroxymethylolanzapine (2H-O): A metabolite resulting from oxidation.

  • Olanzapine N-oxide (NO-O): Formed through oxidation.[10][11]

Quantitative Data Summary

The following tables summarize the quantitative performance of the described LLE method for olanzapine and its metabolites in whole blood and urine.

Table 1: Limits of Quantification (LOQ)

AnalyteMatrixLOQ (ng/mL)
Olanzapine (OLZ)Whole Blood0.05
Urine0.05
N-desmethylolanzapine (DM-O)Whole Blood0.15
Urine0.15
2-hydroxymethylolanzapine (2H-O)Whole Blood0.05
Urine0.05
Olanzapine N-oxide (NO-O)Whole Blood0.15
Urine0.15
Data sourced from a validated LC-MS/MS method.[1][2]

Table 2: Method Validation Parameters in Whole Blood and Urine

ParameterOlanzapine (OLZ)N-desmethylolanzapine (DM-O)2-hydroxymethylolanzapine (2H-O)Olanzapine N-oxide (NO-O)
Linearity Range (ng/mL) 0.05 - 100.15 - 300.05 - 100.15 - 30
Correlation Coefficient (r²) >0.994>0.994>0.994>0.994
Recovery (%) 75.0 - 10775.0 - 10775.0 - 10775.0 - 107
Matrix Effect (%) 77.0 - 10777.0 - 10777.0 - 10777.0 - 107
Intra-day Precision (%RSD) <14.1<14.1<14.1<14.1
Inter-day Precision (%RSD) <14.1<14.1<14.1<14.1
Intra-day Accuracy (%) 83.9 - 11483.9 - 11483.9 - 11483.9 - 114
Inter-day Accuracy (%) 83.9 - 11483.9 - 11483.9 - 11483.9 - 114
Data represents combined findings for both whole blood and urine matrices.[1]

Experimental Protocol: Two-Step Liquid-Liquid Extraction

This protocol is designed for the extraction of olanzapine and its three major metabolites from small-volume biological samples.

Materials and Reagents:

  • Whole blood or urine samples

  • Internal Standard (IS) solution (e.g., Olanzapine-d8) in acetonitrile (10 ng/mL)

  • Acetonitrile (LC-MS grade)

  • Deionized water

  • Saturated ammonium carbonate ((NH₄)₂CO₃) solution

  • 1-Chlorobutane (for amino acid analysis grade)

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Microcentrifuge (capable of 10,000 x g)

  • Centrifugal dryer (optional)

  • Ice bath/cooler

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction1 Step 1: Protein Precipitation & Initial Extraction cluster_extraction2 Step 2: Liquid-Liquid Extraction cluster_final Final Processing start Start: Place samples and reagents on ice sample_prep To a 40 µL sample, add: - 20 µL water - 30 µL IS solution in ACN start->sample_prep add_acn Add 170 µL acetonitrile sample_prep->add_acn vortex1 Vortex for 1 min add_acn->vortex1 centrifuge1 Centrifuge at 10,000 x g for 4 min vortex1->centrifuge1 transfer1 Transfer supernatant to a new tube centrifuge1->transfer1 add_reagents Add: - 6 µL saturated (NH₄)₂CO₃ - 75 µL 1-chlorobutane transfer1->add_reagents vortex2 Vortex for 1 min add_reagents->vortex2 centrifuge2 Centrifuge at 10,000 x g for 2 min vortex2->centrifuge2 transfer2 Transfer the upper organic layer to a new tube centrifuge2->transfer2 evaporate Evaporate to ~80 µL (optional, for concentration) transfer2->evaporate analysis Inject 5 µL for LC-MS/MS analysis evaporate->analysis

Caption: Liquid-liquid extraction workflow for olanzapine metabolites.

Procedure:

Important: Olanzapine and its metabolites can be unstable. It is recommended to keep samples and reagents in a cooler or ice bath before and during the extraction procedure.[1][2] To prevent degradation, all samples should be protected from light.[12]

  • Sample Preparation:

    • Place all samples (calibrators, quality controls, and unknowns) and reagents in an ice bath for at least 15 minutes to pre-cool.[1][2]

    • In a microcentrifuge tube, pipette a 40 µL aliquot of the sample (whole blood or urine).[1]

    • Add 20 µL of deionized water.

    • Add 30 µL of the internal standard solution (10 ng/mL in acetonitrile).[1]

  • Protein Precipitation and First Extraction Step:

    • To the mixture, add 170 µL of acetonitrile.[1]

    • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

    • Centrifuge the sample at 10,000 x g for 4 minutes to pellet the precipitated proteins and other impurities.[1]

    • Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.

  • Second Liquid-Liquid Extraction Step:

    • To the collected supernatant, add 6 µL of saturated ammonium carbonate ((NH₄)₂CO₃) solution.

    • Add 75 µL of 1-chlorobutane.[1]

    • Vortex the mixture for 1 minute to facilitate the extraction of the analytes into the organic phase.[1]

    • Centrifuge at 10,000 x g for 2 minutes to achieve a clear separation of the aqueous and organic layers.[1]

  • Final Sample Preparation for Analysis:

    • Carefully transfer the upper organic layer (1-chlorobutane) into a new tube or an autosampler vial insert.[2]

    • If higher concentration is needed, the extract can be evaporated to approximately 80 µL using a centrifugal dryer at ambient temperature.[1][2]

    • The sample is now ready for injection into the LC-MS/MS system. A typical injection volume is 5 µL.[1][2]

Note on Low Concentrations: For samples with expected concentrations below the LOQ, the sample volume can be increased. For instance, ten 40 µL aliquots can be processed individually up to the first supernatant transfer, the supernatants pooled, and then extracted with scaled volumes of ammonium carbonate and 1-chlorobutane.[1]

Conclusion

The described two-step liquid-liquid extraction protocol provides a reliable and efficient method for the simultaneous quantification of olanzapine and its major metabolites from biological fluids. The method demonstrates excellent recovery, minimal matrix effects, and is suitable for high-throughput analysis in a research or clinical setting. The provided quantitative data and detailed steps should enable researchers to successfully implement this procedure for their analytical needs.

References

Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Olanzapine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive overview and detailed protocols for the identification and quantification of olanzapine and its major metabolites using high-resolution mass spectrometry (HRMS). Olanzapine, an atypical antipsychotic, undergoes extensive metabolism, and monitoring its biotransformation is crucial for understanding its efficacy and safety profile. The methodologies described herein leverage the sensitivity and selectivity of HRMS coupled with liquid chromatography (LC) for robust analysis in complex biological matrices.

Introduction

Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Its clinical efficacy and adverse effects can be influenced by individual variations in drug metabolism. The primary metabolic pathways of olanzapine include N-demethylation, aromatic hydroxylation, and N-oxidation, leading to the formation of key metabolites such as N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, and olanzapine N-oxide.[2][3][4] Accurate identification and quantification of these metabolites are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-resolution mass spectrometry offers unparalleled specificity and mass accuracy, enabling confident metabolite identification and differentiation from endogenous interferences.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest. Common methods for extracting olanzapine and its metabolites from biological fluids like plasma, serum, and whole blood include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][3][5][6][7][8]

Protocol 1: Protein Precipitation (PPT) [5][8]

This is a rapid and straightforward method suitable for high-throughput analysis.

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., olanzapine-d3).[5]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes.[8]

  • Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition.

Protocol 2: Solid-Phase Extraction (SPE) [1][5]

SPE provides cleaner extracts compared to PPT, reducing matrix effects.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma or serum sample (pre-treated with an internal standard).

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[5]

  • Elute the analytes with 1 mL of 5% formic acid in acetonitrile.[5]

  • Evaporate the eluate to dryness and reconstitute as in the PPT protocol.

Protocol 3: Liquid-Liquid Extraction (LLE) [3][7]

LLE is a classic extraction technique that can provide high recovery and clean extracts.

  • To 200 µL of plasma, add the internal standard and 1 mL of an organic solvent mixture (e.g., diethyl ether:di-isopropyl ether, 1:1 v/v).[7]

  • Vortex for 5 minutes and then centrifuge at 4000 rpm for 7 minutes.[7]

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

Liquid Chromatography

A reversed-phase C18 column is typically used for the separation of olanzapine and its metabolites.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[8]

  • Mobile Phase A: 0.1% Formic acid in water[8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[8]

  • Flow Rate: 0.3 mL/min[9]

  • Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, and then returns to the initial conditions for column re-equilibration.[8]

  • Injection Volume: 5-10 µL[7][8]

High-Resolution Mass Spectrometry

HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are used for data acquisition.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Scan Mode: Full scan for qualitative analysis and targeted MS/MS (or parallel reaction monitoring, PRM) for quantitative analysis.

  • Mass Range: m/z 100-1000

  • Resolution: ≥ 30,000 FWHM

  • Key Ions: The protonated molecules [M+H]⁺ of olanzapine and its metabolites are monitored. High-resolution accurate mass data allows for the determination of elemental compositions.

Data Presentation

Quantitative performance data from various studies are summarized below. These tables provide an overview of the typical analytical performance that can be achieved.

Table 1: Quantitative Performance for Olanzapine and its Metabolites

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
Olanzapine0.2 - 1200.295.23 - 113.16< 11.29[9]
N-desmethyl olanzapine0.5 - 500.595.23 - 113.16< 11.29[9]
Olanzapine0.017 - 1.250.01792 - 1130.94 - 9.3[10][11]
Olanzapine-N-oxide0.017 - 1.250.01792 - 1130.94 - 9.3[10][11]
Olanzapine0.05 - 10-83.9 - 114< 14.1[3]
2-hydroxymethyl olanzapine0.05 - 10-83.9 - 114< 14.1[3]
N-desmethyl olanzapine0.15 - 30-83.9 - 114< 14.1[3]
Olanzapine N-oxide0.15 - 30-83.9 - 114< 14.1[3]

Table 2: High-Resolution Mass Spectrometry Parameters for Olanzapine and its Metabolites

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Reference
Olanzapine313.1386256.1015, 213.0899[12]
N-desmethyl olanzapine299.1229256.1015, 199.0743[10][11]
2-hydroxymethyl olanzapine329.1335298.1172, 256.1015[3]
Olanzapine N-oxide329.1335270.1066, 256.1015[10][11]

Visualizations

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_desmethyl N-desmethyl olanzapine Olanzapine->N_desmethyl CYP1A2 hydroxymethyl 2-hydroxymethyl olanzapine Olanzapine->hydroxymethyl CYP2D6 N_oxide Olanzapine N-oxide Olanzapine->N_oxide FMO3, CYP2D6 N_glucuronide Olanzapine 10-N-glucuronide Olanzapine->N_glucuronide UGT1A4

Caption: Major metabolic pathways of olanzapine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma/Serum) Extraction Extraction (PPT, SPE, or LLE) Biological_Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation HRMS_Detection HRMS Detection (Q-TOF/Orbitrap) LC_Separation->HRMS_Detection Qualitative_ID Qualitative Identification (Accurate Mass, Fragmentation) HRMS_Detection->Qualitative_ID Quantitative_Analysis Quantitative Analysis (Peak Area Integration) HRMS_Detection->Quantitative_Analysis

Caption: General workflow for olanzapine metabolite analysis.

Conclusion

High-resolution mass spectrometry coupled with liquid chromatography is a powerful technique for the comprehensive analysis of olanzapine and its metabolites in biological matrices. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods. The high sensitivity, selectivity, and mass accuracy of HRMS enable confident identification and accurate quantification, which are critical for advancing our understanding of the pharmacology and toxicology of olanzapine.

References

Application Note & Protocol: Utilizing Olanzapine Ketolactam in Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanzapine is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1] During drug development, assessing the metabolic stability of a compound is critical for predicting its pharmacokinetic profile, including its half-life and clearance. In vitro assays using liver fractions, such as microsomes or hepatocytes, are standard tools for this purpose. These studies primarily focus on the enzymatic conversion of a parent drug into its metabolites.

However, a comprehensive stability assessment must also consider potential chemical degradation. Olanzapine is known to be susceptible to oxidative degradation, leading to the formation of impurities.[2][3][4] A key degradation product is olanzapine ketolactam , which results from the oxidation and ring-opening of the thiophene moiety of the olanzapine molecule.[2][4][5]

This application note provides a protocol for conducting in vitro metabolic stability studies of olanzapine with a specific focus on monitoring the formation of this compound. This allows researchers to distinguish between true enzymatic metabolism and chemical degradation, ensuring a more accurate interpretation of olanzapine's overall stability in a biological matrix.

Metabolic and Degradation Pathways of Olanzapine

Olanzapine undergoes extensive biotransformation. The primary metabolic pathways are direct N-glucuronidation, predominantly at the N-10 position by UGT1A4, and cytochrome P450 (CYP)-mediated oxidation.[6][7] The main oxidative pathway is N-demethylation to 4'-N-desmethyl olanzapine, which is primarily catalyzed by CYP1A2.[6][8] Concurrently, olanzapine can degrade via non-enzymatic oxidation to form this compound.[2][9]

Figure 1. Olanzapine enzymatic metabolism vs. chemical degradation pathway.

Experimental Protocol: In Vitro Metabolic Stability of Olanzapine in Human Liver Microsomes (HLM)

This protocol describes a method to determine the metabolic stability of olanzapine while simultaneously monitoring for the formation of the degradation product, this compound.

1. Materials and Reagents

  • Olanzapine

  • This compound (analytical standard)

  • 4'-N-desmethyl olanzapine (analytical standard)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH Regeneration System (e.g., solutions A & B containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL Olanzapine-d3)

  • Control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for stability control)

  • 96-well incubation plates and collection plates

2. Preparation of Solutions

  • Olanzapine Stock Solution (10 mM): Prepare in DMSO.

  • Working Solution (100 µM): Dilute the stock solution in Potassium Phosphate Buffer.

  • HLM Working Suspension (1 mg/mL): Dilute the 20 mg/mL HLM stock in cold (4°C) Potassium Phosphate Buffer. Keep on ice.

3. Experimental Workflow

The workflow involves incubating olanzapine with liver microsomes and sampling at various time points to measure the disappearance of the parent drug and the appearance of its metabolite and degradation product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Buffers, Olanzapine & HLM Solutions pre_incubate Pre-incubate HLM and Olanzapine at 37°C for 5 min prep_reagents->pre_incubate start_rxn Initiate Reaction by Adding NADPH Solution pre_incubate->start_rxn incubate Incubate at 37°C with Shaking start_rxn->incubate time_points Aliquots taken at 0, 5, 15, 30, 45, 60 min incubate->time_points quench Quench Reaction with Cold ACN + Internal Standard time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calc Calculate % Remaining, Plot ln(% Remaining) vs. Time analyze->calc determine Determine Half-Life (t½) and Intrinsic Clearance (CLint) calc->determine

Figure 2. Experimental workflow for the microsomal stability assay.

4. Incubation Procedure

  • Setup: Prepare reactions in a 96-well plate. Include the following conditions in triplicate:

    • Test (+NADPH): Olanzapine + HLM + NADPH

    • Control (-NADPH): Olanzapine + HLM (no NADPH)

    • Control (Heat-Inactivated): Olanzapine + Heat-Inactivated HLM + NADPH

  • Pre-incubation: To each well, add 188 µL of 1 mg/mL HLM suspension (or buffer for controls) and 2 µL of 100 µM olanzapine working solution. Pre-incubate for 5 minutes at 37°C.

  • Initiation: Start the reaction by adding 10 µL of the NADPH Regeneration System (or buffer for -NADPH wells). The final concentration will be 1 µM olanzapine and 0.5 mg/mL HLM in a 200 µL volume.

  • Time Points: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a collection plate containing 100 µL of ice-cold ACN with the internal standard. The "0 min" sample should be taken immediately after adding NADPH.

  • Termination: After the final time point, vortex the collection plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate the protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Develop a sensitive and specific LC-MS/MS method capable of separating and quantifying olanzapine, 4'-N-desmethyl olanzapine, and this compound.

  • Use analytical standards to create calibration curves for absolute quantification of all three analytes.

6. Data Presentation and Analysis

The primary data output is the concentration of the parent drug remaining over time. From this, key metabolic stability parameters are calculated.

  • Half-Life (t½): Plot the natural logarithm (ln) of the percentage of olanzapine remaining versus time. The slope of the linear regression line (k) is determined.

    • t½ = 0.693 / -k

  • Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg Microsomal Protein)

The formation of the metabolite and degradation product should also be quantified and reported.

Table 1: Example Data Summary for Olanzapine In Vitro Stability

ConditionAnalyteHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Peak Formation (pmol)
+NADPH Olanzapine 25.5 54.4 N/A
4'-N-desmethyl olanzapineN/AN/A35.2
This compoundN/AN/A4.1
-NADPH Olanzapine >120 (Stable) <11.5 N/A
4'-N-desmethyl olanzapineN/AN/A<1.0 (Not Detected)
This compoundN/AN/A3.8
Heat-Inactivated HLM Olanzapine >120 (Stable) <11.5 N/A
4'-N-desmethyl olanzapineN/AN/A<1.0 (Not Detected)
This compoundN/AN/A3.9

Note: Data presented are for illustrative purposes only.

Interpretation of Results

  • Metabolic Instability: A significant decrease in olanzapine concentration and a corresponding increase in 4'-N-desmethyl olanzapine in the "+NADPH" condition indicate NADPH-dependent (CYP-mediated) metabolism.

  • Chemical Degradation: The formation of this compound in all conditions, including "-NADPH" and "Heat-Inactivated HLM," confirms that its formation is a non-enzymatic degradation process. Comparing the amount formed across conditions can reveal if the biological matrix itself accelerates this degradation.

When evaluating the stability of olanzapine, it is crucial to monitor for both enzymatic metabolites and chemical degradation products. This compound is a known oxidative degradation product, not a primary metabolite.[2][9][10] By implementing a protocol that includes appropriate controls (e.g., incubations without NADPH) and a specific analytical method for the ketolactam, researchers can accurately differentiate between metabolic instability and chemical instability. This distinction is vital for correctly interpreting pharmacokinetic data and for guiding formulation development to improve the stability of the final drug product.

References

Troubleshooting & Optimization

Technical Support Center: Olanzapine Ketolactam Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of olanzapine ketolactam. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant?

A1: this compound, chemically known as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a known oxidative degradation product and process impurity of the antipsychotic drug olanzapine.[1][2] Its synthesis and isolation are important for use as a reference standard in impurity profiling and stability studies of olanzapine drug products, as required by regulatory agencies.[3]

Q2: What is the most common synthetic route to obtain this compound?

A2: The most commonly cited method for the deliberate synthesis of this compound is through the controlled oxidation of olanzapine.[1][2][4] This mimics the degradation pathway that occurs in pharmaceutical formulations. One specific method involves the reaction of olanzapine with a singlet oxygen mimic, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][4] Another approach involves oxidation using reagents like Oxone in the presence of a base.

Q3: What are the main challenges in synthesizing this compound?

A3: The primary challenges stem from controlling the oxidation of olanzapine. The reaction can lead to a mixture of several degradation products, including the olanzapine thiolactam impurity, which has a similar structure.[2] Achieving a high yield of the desired ketolactam while minimizing byproduct formation is a significant hurdle. Subsequent purification from a complex mixture of structurally related compounds can also be difficult.

Q4: How is this compound typically purified?

A4: Due to the presence of multiple, structurally similar byproducts, purification is often challenging. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating the ketolactam from stressed olanzapine formulations or crude synthetic mixtures.[1] Following chromatographic purification, crystallization can be employed to obtain the final, high-purity solid product.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: A range of analytical methods are used, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prevalent for separation and quantification.[5] For structural confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV spectroscopy are employed.[1][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inefficient Oxidation Ensure the oxidizing agent (e.g., PTAD, Oxone) is fresh and active. Optimize the molar ratio of the oxidant to olanzapine; an insufficient amount may lead to incomplete conversion, while a large excess can promote over-oxidation and side product formation.
Incorrect Reaction Temperature Oxidation reactions can be temperature-sensitive. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side product formation is high, running the reaction at a lower temperature (e.g., 0°C to room temperature) may improve selectivity.
Degradation of Product The ketolactam itself may be unstable under the reaction or workup conditions. Minimize reaction time once the starting material is consumed (monitor by TLC or HPLC) and proceed with purification promptly.
Solvent Issues Ensure the solvent used is appropriate for the chosen oxidizing agent and fully dissolves the olanzapine starting material. The polarity of the solvent can influence reaction kinetics and selectivity.
Issue 2: High Levels of Impurities in the Crude Product
Possible Cause Suggested Solution
Over-oxidation Reduce the amount of oxidizing agent or add it portion-wise to the reaction mixture to maintain better control. Shorten the reaction time.
Formation of Thiolactam Impurity The formation of the ketothiolactam often accompanies the ketolactam.[2] Modifying the reaction conditions (e.g., solvent, temperature, oxidant) may alter the product ratio. Purification via preparative HPLC is often necessary to separate these closely related compounds.
Unreacted Olanzapine If a significant amount of starting material remains, increase the reaction time or the molar equivalent of the oxidizing agent. Ensure adequate mixing to promote contact between reactants.
Complex Degradation Mixture The presence of multiple degradation spots on a TLC plate indicates a lack of reaction specificity. Consider using a milder or more selective oxidizing agent. Protecting groups on other reactive sites of the olanzapine molecule could be explored in more advanced synthetic strategies.
Issue 3: Difficulty in Purifying the Product
Possible Cause Suggested Solution
Co-elution of Impurities in Chromatography If impurities co-elute with the product in preparative HPLC, modify the chromatographic conditions. Experiment with different solvent systems (e.g., different organic modifiers like acetonitrile vs. methanol), pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonia), or stationary phases (e.g., C18, Phenyl-Hexyl).
Poor Crystallization If the product fails to crystallize from the purified fractions, it may be due to residual impurities or the presence of an amorphous solid. Try a variety of solvent/anti-solvent systems for crystallization (e.g., dichloromethane/heptane, ethyl acetate/hexane, acetone/water). Sonication or seeding with a previously obtained crystal may induce crystallization.
Product Oiling Out "Oiling out" during crystallization occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. To resolve this, use a more dilute solution or a solvent system in which the product is less soluble, allowing crystallization to occur at a lower temperature.

Data Presentation

Table 1: Key Olanzapine-Related Compounds
Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Common Context
Olanzapine 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][3]benzodiazepineC₁₇H₂₀N₄S312.43Active Pharmaceutical Ingredient
This compound (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-oneC₁₇H₂₀N₄O₂328.37Oxidative Degradation Product / Impurity[1]
Olanzapine Thiolactam (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-oneC₁₇H₂₀N₄OS328.44Oxidative Degradation Product / Impurity[4]
N-Desmethyl Olanzapine 2-Methyl-4-(1-piperazinyl)-10H-Thieno[2,3-b][1][3]benzodiazepineC₁₆H₁₈N₄S298.41Process Impurity / Metabolite
Olanzapine N-Oxide 2-Methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1][3]benzodiazepineC₁₇H₂₀N₄OS328.43Oxidative Degradation Product / Impurity

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation with PTAD

This protocol is adapted from the synthetic preparation described by Baertschi et al. (2008).[1][4]

Materials:

  • Olanzapine

  • 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (DCM), analytical grade

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • Dissolve olanzapine in a suitable volume of dichloromethane (e.g., 10-20 mL per gram of olanzapine) in a round-bottom flask at room temperature.

  • While stirring, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in dichloromethane dropwise. Use approximately 1.0 to 1.2 molar equivalents of PTAD relative to olanzapine. The characteristic red color of PTAD should disappear upon reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the olanzapine starting material is consumed or significantly diminished.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude residue, containing this compound, the reduced PTAD byproduct, and other related impurities, should be carried forward for purification.

Protocol 2: Purification by Preparative HPLC

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 stationary phase column suitable for preparative scale

  • Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid)

  • Mobile Phase B: Acetonitrile (or Methanol)

  • Crude this compound residue

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction residue in a minimal amount of the mobile phase or a suitable strong solvent like DMSO or DMF.

  • Develop a separation method on an analytical scale first to determine the optimal gradient for separating the ketolactam from olanzapine, the thiolactam, and other byproducts.

  • Set up the preparative HPLC system with the chosen column and mobile phases. A typical gradient might be from 10-20% B to 50-60% B over 20-30 minutes.

  • Inject the dissolved crude product onto the column.

  • Monitor the separation using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the peak of this compound as identified by the analytical run.

  • Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (e.g., dichloromethane) to isolate the purified product.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Dissolve Olanzapine in Dichloromethane B 2. Add PTAD Solution (Oxidizing Agent) A->B C 3. Monitor Reaction (TLC / HPLC) B->C D 4. Concentrate Crude Product (Rotary Evaporation) C->D E 5. Dissolve Crude Product D->E Proceed to Purification F 6. Preparative HPLC Separation E->F G 7. Collect Pure Fractions F->G H 8. Isolate Final Product (Evaporation / Lyophilization) G->H G Start Low Yield or High Impurity Issue Check_Oxidant Is Oxidizing Agent Active and in Correct Stoichiometry? Start->Check_Oxidant Check_Temp Is Reaction Temperature Optimal? Check_Oxidant->Check_Temp No Adjust_Oxidant Action: Use Fresh Oxidant, Adjust Molar Ratio Check_Oxidant->Adjust_Oxidant Yes Check_Time Is Reaction Time Too Long? Check_Temp->Check_Time No Adjust_Temp Action: Decrease Temperature to Improve Selectivity Check_Temp->Adjust_Temp Yes Adjust_Time Action: Shorten Reaction Time to Prevent Degradation Check_Time->Adjust_Time Yes Purification Proceed to Advanced Purification (Prep-HPLC) Check_Time->Purification No Adjust_Oxidant->Start Re-run Adjust_Temp->Start Re-run Adjust_Time->Start Re-run G Olanzapine Olanzapine (Thiophene Ring) Oxidation Oxidative Stress (e.g., [O], light, heat) Olanzapine->Oxidation Ketolactam This compound (Desired Impurity) Oxidation->Ketolactam Thiophene Ring Opening & Rearrangement Thiolactam Olanzapine Thiolactam (Common Side Product) Oxidation->Thiolactam Partial Oxidation Other Other Degradation Products Oxidation->Other

References

Technical Support Center: Optimizing Peak Resolution of Olanzapine and its Metabolites in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of olanzapine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution in their High-Performance Liquid Chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of olanzapine I should be looking to separate?

A1: The primary metabolites of olanzapine that are often targeted for separation and quantification include N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, and olanzapine N-oxide.[1] The formation of these metabolites is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, as well as flavin-containing monooxygenase (FMO3).[1][2]

Q2: Why am I seeing poor peak shape (tailing or fronting) for olanzapine and its metabolites?

A2: Olanzapine and its metabolites are basic compounds.[3] Peak tailing for basic analytes in reversed-phase HPLC is often caused by interactions with acidic silanol groups on the silica-based column packing material.[4] At pH values above the pKa of the silanols (typically around 3.5-4.5), these groups become ionized and can interact with the protonated basic analytes, leading to secondary retention mechanisms and tailed peaks. Peak fronting can be an indication of column overload.

Q3: What is the pKa of olanzapine and how does it affect my separation?

A3: Olanzapine is a weak base with reported pKa values of approximately 5.0 and 7.4.[3] The pH of the mobile phase will significantly impact the ionization state of olanzapine and its metabolites. At a pH below their pKa, they will be protonated (ionized), and at a pH above their pKa, they will be in their neutral form. In reversed-phase HPLC, the ionized form is more polar and will elute earlier, while the neutral form is more retained. Controlling the pH is therefore a powerful tool to manipulate retention time and selectivity.

Troubleshooting Guides

Issue 1: Poor Resolution Between Olanzapine and a Metabolite Peak

Initial Observation: The peaks for olanzapine and one of its metabolites (e.g., N-desmethyl olanzapine) are co-eluting or have very little separation.

Troubleshooting Workflow:

G Troubleshooting Poor Peak Resolution start Poor Peak Resolution mobile_phase Adjust Mobile Phase pH start->mobile_phase organic_mod Modify Organic Modifier Percentage mobile_phase->organic_mod If resolution is still poor resolution_ok Resolution Acceptable mobile_phase->resolution_ok If successful gradient Optimize Gradient Program organic_mod->gradient For complex separations organic_mod->resolution_ok If successful column Consider a Different Column gradient->column If optimization fails gradient->resolution_ok If successful end Further Method Development Needed column->end G Troubleshooting Broad or Tailing Peaks start Broad/Tailing Peaks check_ph Verify Mobile Phase pH start->check_ph buffer_conc Check Buffer Concentration check_ph->buffer_conc If pH is appropriate peak_shape_ok Peak Shape Improved check_ph->peak_shape_ok If successful sample_load Reduce Sample Load buffer_conc->sample_load If buffer is sufficient buffer_conc->peak_shape_ok If successful column_health Check Column Health sample_load->column_health If not overloaded sample_load->peak_shape_ok If successful column_health->peak_shape_ok If column is healthy replace_column Replace Column column_health->replace_column If column is degraded G Olanzapine Metabolic Pathway olanzapine Olanzapine cyp1a2 CYP1A2 olanzapine->cyp1a2 cyp2d6 CYP2D6 olanzapine->cyp2d6 fmo3 FMO3 olanzapine->fmo3 n_desmethyl N-desmethyl olanzapine hydroxymethyl 2-hydroxymethyl olanzapine n_oxide Olanzapine N-oxide cyp1a2->n_desmethyl cyp2d6->hydroxymethyl fmo3->n_oxide

References

Technical Support Center: Olanzapine & Olanzapine Ketolactam LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of olanzapine and its metabolite, olanzapine ketolactam. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of olanzapine and its ketolactam metabolite?

A: The matrix effect in LC-MS/MS analysis refers to the alteration of ionization efficiency for olanzapine and this compound due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2] In plasma, common interfering components include phospholipids, salts, and proteins.[2][3][4]

Q2: Why are biological matrices like plasma and serum particularly challenging for olanzapine analysis?

A: Plasma and serum are complex biological matrices containing high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[2][4] During sample preparation, these components can be co-extracted with olanzapine and its metabolite. If they co-elute during chromatography, they can compete with the analytes for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[4][5] Lipemia (high levels of lipids in the blood) and the choice of anticoagulant can also significantly influence matrix effects.[6]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A continuous flow of a standard solution of olanzapine or its ketolactam is infused into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1]

  • Quantitative Assessment (Post-Extraction Spike): The response of an analyte in a neat solution is compared to its response when spiked into an extracted blank matrix sample.[4] This allows for the calculation of a matrix factor (MF), which quantifies the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Q4: How does a stable isotope-labeled (SIL) internal standard, like olanzapine-d3, help to mitigate matrix effects?

A: A stable isotope-labeled internal standard is the preferred choice for mitigating matrix effects.[1] Since the SIL internal standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[7]

Troubleshooting Guide

Issue: Poor Peak Shape or Tailing for Olanzapine/Ketolactam

Potential Cause Troubleshooting Step
Secondary Interactions with Column Acidic mobile phases are often used to ensure analytes like olanzapine are in their protonated form for good MS sensitivity.[8] However, this can lead to interactions with residual silanol groups on C18 columns. Try a phenyl-hexyl column, which has been shown to be effective for olanzapine analysis.[6]
Column Overload Injecting too high a concentration of the analyte or matrix components can lead to poor peak shape. Try diluting the sample.[1][9]
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. For basic compounds like olanzapine, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is common.[10][11]

Issue: High Variability in Results and Poor Reproducibility

Potential Cause Troubleshooting Step
Inconsistent Matrix Effects The most significant source of variability is often ion suppression from co-eluting matrix components.[6] Focus on improving the sample cleanup procedure to remove interfering substances, particularly phospholipids.[4]
Analyte Instability Olanzapine can be susceptible to degradation, especially when exposed to light.[12] Protect samples from light and consider the stability of the analyte during sample storage and preparation.[12]
Inefficient Extraction If the extraction recovery is low and variable, it will contribute to poor reproducibility. Optimize the sample preparation method (e.g., solvent-to-plasma ratio in protein precipitation, choice of SPE sorbent).

Issue: Significant Ion Suppression

Potential Cause Troubleshooting Step
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression in plasma and serum samples.[4][13] Implement a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE or specific phospholipid removal plates.[5][13]
Poor Chromatographic Separation If olanzapine or its metabolite co-elutes with a region of high matrix interference, modify the chromatographic conditions. Adjust the mobile phase gradient to better separate the analytes from the early-eluting matrix components.[1]
Matrix Overload The concentration of matrix components injected into the MS source is too high. Dilute the sample extract before injection, if sensitivity allows.[9]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Sample Cleanup

This is a common and straightforward method for sample preparation.

  • To 100 µL of plasma/serum sample, add a deuterated internal standard (e.g., olanzapine-d3).

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[14]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup

SPE provides a more thorough cleanup than PPT and can be optimized to remove more interfering components.

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.[6]

  • Sample Loading: Pre-treat the plasma/serum sample by adding the internal standard and acidifying with an acid like formic acid. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water) followed by methanol to remove polar interferences and phospholipids.

  • Elution: Elute olanzapine and this compound from the cartridge using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

Protocol 3: Quantitative Assessment of Matrix Factor (MF)

This protocol details the post-extraction spike method to calculate the Matrix Factor.

  • Sample Sets Required:

    • Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final analysis solvent (e.g., mobile phase).

    • Set B (Post-Spike Matrix): Blank plasma is first extracted (e.g., via protein precipitation). The resulting clean supernatant is then spiked with the analyte and IS at the same concentration as Set A.

  • Procedure:

    • Analyze both sets of samples via LC-MS/MS.

    • Calculate the Matrix Factor using the following formula:

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

  • Interpretation of Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

Visual Guides

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_assessment Step 1: Assess Matrix Effect cluster_mitigation Step 2: Mitigation Strategy cluster_verification Step 3: Verify & Validate Assess Observe Poor Reproducibility or Inaccurate Results Quantify Quantify Matrix Effect (Post-Extraction Spike) Assess->Quantify Qualify Qualify Matrix Effect (Post-Column Infusion) Assess->Qualify Strategy Select Mitigation Strategy Quantify->Strategy Qualify->Strategy SamplePrep Optimize Sample Preparation Strategy->SamplePrep Remove Interferences Chromatography Optimize Chromatography Strategy->Chromatography Separate from Interferences InternalStd Use Stable Isotope-Labeled Internal Standard Strategy->InternalStd Compensate for Effects Reassess Re-assess Matrix Effect SamplePrep->Reassess Chromatography->Reassess InternalStd->Reassess Reassess->Strategy Matrix Effect Unacceptable Validate Validate Method Reassess->Validate Matrix Effect Acceptable

Caption: A logical workflow for identifying, mitigating, and verifying the reduction of matrix effects in LC-MS/MS bioanalysis.

SamplePrepComparison Sample Preparation Strategies to Reduce Matrix Effects cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) Start Plasma Sample (Olanzapine + Matrix) PPT Add Acetonitrile Start->PPT SPE Load, Wash, Elute Start->SPE Centrifuge Centrifuge PPT->Centrifuge Supernatant_PPT Supernatant for Analysis (Some Phospholipids Remain) Centrifuge->Supernatant_PPT Evaporate Evaporate & Reconstitute SPE->Evaporate Supernatant_SPE Clean Extract for Analysis (Fewer Phospholipids) Evaporate->Supernatant_SPE

Caption: Comparison of two common sample preparation workflows and their effectiveness in removing matrix components like phospholipids.

References

Technical Support Center: Olanzapine Ketolactam Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of olanzapine ketolactam in biological samples. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a known oxidative degradation product of the atypical antipsychotic drug olanzapine. Its formation is primarily due to the oxidation of the thiophene ring in the olanzapine molecule. This degradation can be influenced by several factors, including exposure to light, elevated temperatures, and the presence of oxidizing agents. In solid dosage forms, certain excipients can also catalyze this degradation process.

Q2: Is this compound expected to be present in clinical or preclinical samples?

Yes, as an oxidative degradation product, this compound can be present in biological samples from subjects treated with olanzapine. The concentration of this metabolite can vary depending on the individual's metabolism, the storage and handling of the biological samples, and the formulation of the administered olanzapine. Its presence is an indicator of olanzapine degradation.

Q3: What are the primary concerns regarding the stability of olanzapine and its metabolites in biological samples?

The main concern is the ex vivo degradation of olanzapine, which can lead to artificially inflated concentrations of its degradation products, including this compound, and a corresponding decrease in the concentration of the parent drug. This can result in inaccurate pharmacokinetic and pharmacodynamic assessments. Olanzapine itself is known to be unstable in whole blood and oral fluid under various conditions.

Q4: What are the recommended biological matrices for the analysis of olanzapine and its metabolites?

Plasma with an EDTA anticoagulant is the recommended sample type for the therapeutic drug monitoring (TDM) of atypical antipsychotics like olanzapine.[1] Serum can also be used, but some studies have shown greater instability of olanzapine in serum compared to plasma.[1] Whole blood is generally not recommended due to significant instability of olanzapine.[1]

Troubleshooting Guide

Issue 1: High variability in olanzapine or this compound concentrations in replicate samples.

  • Possible Cause: Inconsistent sample handling and storage. Olanzapine is susceptible to degradation, and variations in light exposure or temperature can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Collection and Processing: Ensure all samples are collected and processed using a consistent protocol. Centrifuge blood samples to separate plasma or serum as soon as possible after collection.

    • Protect from Light: Collect and process samples under subdued light and store them in amber-colored tubes to minimize photo-degradation.

    • Control Temperature: Maintain a consistent and appropriate temperature throughout the handling and storage process as detailed in the stability tables below.

    • Use of Stabilizers: Consider adding an antioxidant, such as ascorbic acid, to the samples immediately after collection to inhibit oxidative degradation.

Issue 2: Lower than expected olanzapine concentrations and/or higher than expected this compound concentrations.

  • Possible Cause: Degradation of olanzapine during sample storage or processing.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the samples have been stored at the correct temperature and for an appropriate duration as per the stability data. Long-term storage at inappropriate temperatures can lead to significant degradation.

    • Assess Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.

    • Evaluate Extraction Efficiency: Ensure the sample extraction method is efficient for both olanzapine and this compound. Inefficient extraction can lead to biased results.

Issue 3: Interference or matrix effects observed during LC-MS/MS analysis.

  • Possible Cause: Co-elution of endogenous components from the biological matrix that suppress or enhance the ionization of the analytes. Lipemia and the choice of anticoagulant can also contribute to matrix effects.[2]

  • Troubleshooting Steps:

    • Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to better separate the analytes from interfering matrix components.

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a greater proportion of matrix components.

    • Use an Isotope-Labeled Internal Standard: Incorporate a stable isotope-labeled internal standard for both olanzapine and, if available, this compound to compensate for matrix effects.

    • Evaluate Different Anticoagulants: If significant matrix effects are observed with one anticoagulant (e.g., heparin), consider using plasma collected with a different anticoagulant like EDTA.[2]

Quantitative Data Summary

The stability of olanzapine is highly dependent on the biological matrix, storage temperature, and duration. While specific quantitative stability data for this compound in biological samples is limited in the literature, the stability of the parent drug, olanzapine, provides critical insights into handling procedures necessary to minimize the formation of this degradant.

Table 1: Stability of Olanzapine in Human Plasma

Storage ConditionDurationStabilityCitation
Ambient Temperature3 daysStable[1]
2-8°C2 weeksStable[1]
-20°C1 yearStable[1]
-20°C (Long-term)90 daysStable[3]
Freeze-Thaw Cycles3 cyclesStable[1]
Freeze-Thaw Cycles6 cycles at -20°CStable[4]

Table 2: Stability of Olanzapine in Other Biological Matrices

MatrixStorage ConditionDurationStabilityCitation
Human SerumAmbient Temperature5 daysUnstable[1]
Human Serum2-8°C3 weeksUnstable[1]
Human Serum-20°C9 monthsUnstable[1]
Human Serum-20°C270 daysStable[5]
Human Serum-80°C270 daysStable[5]
Whole BloodAmbient Temperature2 daysUnstable[1]
Oral FluidAmbient Temperature-Unstable[1]

Experimental Protocols

A validated bioanalytical method is crucial for the accurate quantification of olanzapine and its metabolites. Below is a detailed methodology based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches.

Protocol: Quantification of Olanzapine and its Metabolites in Human Plasma by LC-MS/MS

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • To 200 µL of human plasma, add an internal standard solution (e.g., olanzapine-d3).

    • Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with a stronger solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used (e.g., ACE 5C18-300, 100 mm x 4.6 mm, 5 µm).[4]

      • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).

      • Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.[6]

      • Injection Volume: 5 - 10 µL.[6]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

      • Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The precursor-to-product ion transitions for olanzapine are well-established (e.g., m/z 313.2 → 256.2).[6] MRM transitions for this compound would need to be optimized based on its specific mass.

Visualizations

Olanzapine_Degradation_Pathway Olanzapine Olanzapine Oxidative_Stress Oxidative Stress (e.g., Light, Heat, Oxidizing Agents) Olanzapine->Oxidative_Stress Other_Metabolites Other Metabolites (e.g., N-desmethyl olanzapine, Olanzapine N-oxide) Olanzapine->Other_Metabolites Metabolism (e.g., CYP1A2, CYP2D6) Olanzapine_Ketolactam This compound Oxidative_Stress->Olanzapine_Ketolactam Degradation

Olanzapine Degradation and Metabolism Pathway.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (e.g., Plasma) Add_IS Addition of Internal Standard Sample_Collection->Add_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

References

Olanzapine Ketolactam Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the degradation kinetics and pathways of olanzapine, with a specific focus on its ketolactam metabolite. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the olanzapine ketolactam degradation product and under what conditions is it formed?

A1: The primary ketolactam degradation product of olanzapine is identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[3][4][5] It is a major degradation product formed under oxidative and thermal stress conditions.[3][6] Its formation is also noted in aged solid-state formulations, potentially catalyzed by excipients through autoxidation processes.[7]

Q2: What are the typical analytical methods used to monitor the degradation of olanzapine and the formation of its ketolactam?

A2: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most common techniques employed.[1][7][8][9] These methods typically utilize a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol.[1][9] Detection is commonly performed using a UV detector at wavelengths around 226-227 nm.[1][8]

Q3: Where can I find information on the specific degradation kinetics of the this compound metabolite?

A3: Currently, there is limited published data specifically detailing the degradation kinetics of the isolated this compound. Most studies focus on the degradation kinetics of the parent olanzapine molecule. The degradation of olanzapine itself has been reported to follow either zero-order or first-order kinetics depending on the conditions.[3][10][11] For instance, in samples protected from moisture, the formation of the ketolactam from olanzapine has been shown to be highly temperature-dependent and follows zero-order kinetics.[3][5] The hydrolytic degradation of olanzapine in aqueous solution has been observed to follow first-order kinetics.[10][11][12]

Q4: Are there any known pathways for the further degradation of the ketolactam?

A4: The scientific literature primarily focuses on the formation of the ketolactam from olanzapine. Detailed studies on the subsequent degradation pathways of the ketolactam itself are not extensively documented. The proposed pathway for its formation involves the oxidation of the thiophene ring of the olanzapine molecule.[7]

Troubleshooting Guide

Problem: I am not observing the formation of the ketolactam degradation product in my forced degradation study.

  • Possible Cause 1: Inadequate Stress Conditions. The formation of the ketolactam is most prominent under oxidative and thermal stress. Ensure your experimental conditions are sufficiently stringent. For oxidative degradation, consider using reagents like hydrogen peroxide (H2O2) or Oxone.[8][13] For thermal stress, exposure to elevated temperatures (e.g., 80°C) is often required.[14]

  • Possible Cause 2: Analytical Method Not Optimized. Your HPLC method may not be adequately separating the ketolactam from the parent olanzapine peak or other degradants. Verify the specificity of your method by analyzing a reference standard of the ketolactam if available. Adjusting the mobile phase composition, pH, or gradient can improve resolution.

  • Possible Cause 3: pH of the Medium. The stability of olanzapine and the formation of its degradants can be pH-dependent. Ensure the pH of your stress condition medium is appropriate to facilitate the desired degradation pathway.

Problem: I am observing multiple unknown peaks in my chromatogram in addition to the ketolactam.

  • Possible Cause 1: Multiple Degradation Pathways. Olanzapine can degrade via several pathways, leading to various degradation products. Besides the ketolactam, other known degradants include a thiolactam impurity.[6][7]

  • Possible Cause 2: Interaction with Excipients. If you are working with a formulated product, excipients can influence the degradation profile and lead to the formation of additional adducts or degradation products.[3][5]

  • Solution: Utilize mass spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in the tentative identification of the other degradation products.

Quantitative Data

The following tables summarize the conditions and results from forced degradation studies of olanzapine, which lead to the formation of the ketolactam and other degradation products.

Table 1: Summary of Forced Degradation Conditions for Olanzapine

Stress ConditionReagent/ParameterDurationTemperatureReference
Acidic Hydrolysis0.1N HCl12 hoursNot specified[1]
Alkaline Hydrolysis2N NaOH30 minutes60°C[8]
Oxidative20% H2O230 minutes60°C[8]
ThermalDry Heat6 hours105°C[8]
Neutral HydrolysisWater6 hours60°C[8]

Table 2: Reported Degradation of Olanzapine Under Various Stress Conditions

Stress Condition% Drug DegradedReference
Acidic5.44[8]
Alkaline4.35[8]

Experimental Protocols

Protocol 1: Forced Degradation of Olanzapine to Generate Ketolactam

This protocol is a generalized procedure based on common practices in forced degradation studies of olanzapine.

  • Preparation of Olanzapine Stock Solution: Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

  • Oxidative Degradation:

    • To 1 mL of the olanzapine stock solution, add 1 mL of 20% hydrogen peroxide.

    • Incubate the solution at 60°C for 30 minutes.[8]

    • After incubation, cool the solution to room temperature and dilute with the mobile phase to a suitable concentration for HPLC analysis (e.g., 15 µg/mL).[8]

  • Thermal Degradation:

    • Place a known quantity of solid olanzapine in a hot air oven at 105°C for 6 hours.[8]

    • After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared samples into a validated stability-indicating HPLC system.

    • Monitor the chromatogram for the appearance of the ketolactam peak and the decrease in the parent olanzapine peak.

Protocol 2: Synthesis of this compound (Compound I)

This protocol is based on a method described in a patent for the synthesis of the this compound.

  • Reaction Setup: In a reaction flask, add olanzapine, an organic solvent (e.g., acetonitrile), and water.[13]

  • Addition of Reagents: Sequentially add Oxone and sodium hydroxide to the reaction mixture.[13]

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the olanzapine spot/peak disappears.[13]

  • pH Adjustment: Adjust the pH of the reaction mixture to 6-7.[13]

  • Extraction and Purification: Perform an extraction with a suitable organic solvent. The crude product can be further purified by recrystallization to obtain the pure ketolactam (Compound I).[13]

Visualizations

Olanzapine_Degradation_Pathway Olanzapine Olanzapine Ketolactam 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepine-4-one (Ketolactam) Olanzapine->Ketolactam Oxidation / Thermal Stress Thiolactam Olanzapine Thiolactam Olanzapine->Thiolactam Oxidative Degradation

Caption: Proposed degradation pathways of olanzapine.

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Olanzapine Stock Solution Stress_Conditions Apply Stress Conditions (Oxidative, Thermal, etc.) Stock_Solution->Stress_Conditions Dilution Dilute Sample for Analysis Stress_Conditions->Dilution HPLC_Injection Inject into HPLC System Dilution->HPLC_Injection Chromatogram Obtain Chromatogram HPLC_Injection->Chromatogram Data_Analysis Analyze Data for Degradants Chromatogram->Data_Analysis

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Optimizing Extraction Recovery of Polar Olanzapine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of polar olanzapine metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary polar metabolites of olanzapine I should be targeting?

A1: The main circulating polar metabolites of olanzapine are olanzapine-10-N-glucuronide and 4'-N-desmethylolanzapine.[1][2][3] Olanzapine is also metabolized to a lesser extent to olanzapine N-oxide and 2'-hydroxymethylolanzapine.[1][2] The 10-N-glucuronide is the most abundant metabolite.[2]

Q2: What are the main challenges in extracting these polar metabolites from biological matrices?

A2: The primary challenge is the high water solubility of these metabolites, which makes them difficult to extract efficiently using traditional liquid-liquid extraction (LLE) with non-polar organic solvents.[4][5] Achieving good recovery and minimizing matrix effects from endogenous polar compounds in biological samples like plasma, urine, or serum are common hurdles.[4] Additionally, some metabolites can be thermally unstable.[6][7][8]

Q3: Which extraction technique is generally recommended for polar olanzapine metabolites: LLE or SPE?

A3: Solid-Phase Extraction (SPE) is the most frequently used and generally recommended technique for the preparation of biological samples containing olanzapine and its metabolites.[5] SPE offers better selectivity and can be more easily automated compared to LLE.[5] While LLE is a classic method, its efficiency for highly polar compounds is limited unless specific strategies like pH adjustment are employed.[5]

Q4: What type of SPE sorbent is most effective for extracting polar olanzapine metabolites?

A4: Mixed-mode SPE sorbents, which combine non-polar (e.g., C8 or C18) and ion-exchange functionalities, are often very effective.[5] For instance, a mixed-mode sorbent with non-polar groups and a strong cation exchanger can be used.[5] Hydrophilic-lipophilic balanced (HLB) polymeric sorbents are also a good choice as they are selective for more polar analytes.[5]

Troubleshooting Guide

Issue 1: Low recovery of polar metabolites using Liquid-Liquid Extraction (LLE).

  • Possible Cause: The organic solvent used is too non-polar to efficiently partition the highly water-soluble metabolites from the aqueous biological matrix.

  • Troubleshooting Steps:

    • pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of the target metabolites, making them slightly less polar and more amenable to extraction into an organic solvent.[5]

    • Solvent Selection: Use a more polar, water-immiscible organic solvent. A mixture of solvents can also be tested. For instance, a two-step LLE has been used for olanzapine and its metabolites.[6][8]

    • Salting Out: Add a salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the metabolites in the aqueous layer and promote their partitioning into the organic phase.

Issue 2: Poor reproducibility with Solid-Phase Extraction (SPE).

  • Possible Cause 1: Incomplete conditioning or equilibration of the SPE cartridge.

    • Solution: Ensure the SPE cartridge is properly conditioned with methanol (or the recommended organic solvent) and then equilibrated with water or an appropriate buffer before loading the sample.[5][9]

  • Possible Cause 2: Inconsistent flow rate during sample loading, washing, or elution.

    • Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate.

  • Possible Cause 3: Breakthrough of the analyte during the loading or washing steps.

    • Solution: Ensure the wash solvent is not too strong, as it may elute the polar metabolites along with the interferences. A weak organic solvent in water (e.g., 5% methanol in water) is often a good starting point for the wash step.[5]

Issue 3: Significant matrix effects observed in LC-MS/MS analysis.

  • Possible Cause: Co-elution of endogenous polar compounds from the biological matrix with the target analytes.

  • Troubleshooting Steps:

    • Optimize SPE Wash Step: Incorporate a more rigorous wash step in your SPE protocol. Experiment with different solvent strengths and compositions to remove interferences without eluting the analytes. A common wash solution is a mixture of methanol and water.[10]

    • Chromatographic Separation: Modify your LC gradient to better resolve the metabolites from interfering matrix components.

    • Sample Dilution: Dilute the sample before extraction to reduce the concentration of interfering substances.

    • Use a Different SPE Sorbent: If matrix effects persist, consider switching to a more selective SPE sorbent, such as a mixed-mode or polymeric sorbent.[5]

Issue 4: Degradation of olanzapine or its metabolites during sample preparation.

  • Possible Cause: Olanzapine and some of its metabolites can be unstable, particularly in whole blood.[6][7][8] Oxidation can also be a concern.[11]

  • Troubleshooting Steps:

    • Work at Low Temperatures: Perform extraction steps on ice or in a cooled environment to minimize thermal degradation.[6][7][8]

    • Add Antioxidants: For blood samples, consider adding an antioxidant like sodium ascorbate to prevent oxidative degradation of olanzapine.[11]

    • Minimize Processing Time: Process samples as quickly as possible to reduce the time they are exposed to potentially degrading conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Olanzapine and N-desmethylolanzapine from Plasma

This protocol is adapted from a method using a C8 SPE cartridge.[9]

  • Cartridge Conditioning:

    • Activate a C8 SPE cartridge (30 mg, 1 mL) by washing it twice with 1 mL of methanol.

    • Condition the cartridge by washing it five times with 1 mL of water.

  • Sample Preparation:

    • To 0.5 mL of plasma, add an internal standard.

    • Dilute the plasma sample with 0.5 mL of water.

  • Sample Loading:

    • Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge twice with 1 mL of water.

    • Dry the cartridge under a full vacuum for 2 minutes.

  • Elution:

    • Elute the analytes from the cartridge with the appropriate elution solvent (the original study does not specify the elution solvent, but a common choice would be methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).

Protocol 2: Liquid-Liquid Extraction (LLE) for Olanzapine and its Metabolites from Body Fluids

This protocol is a two-step LLE method that has been used for quantifying olanzapine and three of its metabolites.[6][8]

  • Initial Sample Preparation:

    • To a 40 µL aliquot of the sample (e.g., whole blood, urine), add 20 µL of water and 30 µL of an acetonitrile solution containing the internal standard.

    • Add 170 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 4 minutes to precipitate proteins.

  • First Extraction:

    • Transfer the supernatant to a new tube.

    • Add 6 µL of saturated (NH₄)₂CO₃ solution and 75 µL of 1-chlorobutane.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 2 minutes to separate the organic and aqueous layers.

  • Second Extraction (if necessary for specific metabolites):

    • The specifics of a second extraction step would depend on the target analytes remaining in the aqueous phase and would typically involve a different solvent system.

Quantitative Data Summary

Extraction MethodAnalyteMatrixRecovery (%)Reference
Solid-Phase ExtractionOlanzapineSaliva> 87.3%[12]
Solid-Phase ExtractionN-desmethylolanzapinePlasma86.22 ± 6.03%[9]
Solid-Phase ExtractionOlanzapinePlasma82.68 ± 6.53%[9]
Liquid-Liquid ExtractionOlanzapinePlasma94.8%[13]

Visualizations

Olanzapine Metabolism Pathway

OlanzapineMetabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_desmethylolanzapine 4'-N-desmethylolanzapine Olanzapine->N_desmethylolanzapine hydroxymethylolanzapine 2'-hydroxymethylolanzapine Olanzapine->hydroxymethylolanzapine N_oxide Olanzapine N-oxide Olanzapine->N_oxide N_glucuronide 10-N-glucuronide Olanzapine->N_glucuronide CYP1A2 CYP1A2 CYP1A2->N_desmethylolanzapine CYP2D6 CYP2D6 CYP2D6->hydroxymethylolanzapine FMO3 FMO3 FMO3->N_oxide UGT1A4 UGT1A4 UGT1A4->N_glucuronide

Caption: Major metabolic pathways of olanzapine.

General Solid-Phase Extraction (SPE) Workflow

SPE_Workflow Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute Analytes (e.g., Methanol/Acetonitrile) Wash->Elute Analyze Analyze Eluate Elute->Analyze

Caption: A typical workflow for solid-phase extraction.

Troubleshooting Logic for Low Metabolite Recovery

Troubleshooting_Low_Recovery Start Low Metabolite Recovery ExtractionMethod Extraction Method? Start->ExtractionMethod LLE_Check Check LLE Parameters ExtractionMethod->LLE_Check LLE SPE_Check Check SPE Parameters ExtractionMethod->SPE_Check SPE pH_Solvent Adjust pH? Try different solvent? LLE_Check->pH_Solvent SPE_Steps Conditioning/Wash/Elution Steps Optimized? SPE_Check->SPE_Steps Success Recovery Improved pH_Solvent->Success Yes Further_Optimization Further Optimization Needed pH_Solvent->Further_Optimization No SPE_Steps->Success Yes SPE_Steps->Further_Optimization No

Caption: Decision tree for troubleshooting low recovery.

References

troubleshooting poor ionization of olanzapine ketolactam in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor ionization of olanzapine ketolactam in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low signal or no signal at all for this compound, but the signal for olanzapine is strong. What is the likely cause?

A1: This is a common issue when analyzing a metabolite or derivative alongside the parent drug. The difference in signal intensity is likely due to differences in the ionization efficiency between olanzapine and its ketolactam. Olanzapine has a basic piperazine group that is readily protonated, leading to strong signals in positive ion electrospray ionization (ESI). The ketolactam derivative may be less basic, and therefore ionize less efficiently under the same conditions. You may need to optimize the mobile phase and ion source parameters specifically for the ketolactam.

Q2: What are the typical mass transitions (precursor/product ions) for olanzapine that I can use as a reference?

A2: For olanzapine, the protonated molecule [M+H]⁺ has an m/z of 313.1. The most common fragmentation transitions monitored are m/z 313.1 > 256.1 and 313.1 > 198.0.[1][2][3] While the exact mass of this compound will be different, you can use these transitions to confirm that your system is working correctly for a related compound.

Q3: Can I use the same sample preparation method for this compound as I use for olanzapine?

A3: Yes, standard sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) should be effective for extracting this compound from biological matrices.[4] However, be aware that olanzapine is sensitive to light and can degrade.[1] It is prudent to assume the ketolactam may have similar stability issues and protect all samples from light during preparation and storage.

Q4: Which ionization technique is better for this compound: ESI or APCI?

A4: Electrospray ionization (ESI) is the most commonly used technique for olanzapine and is a good starting point.[5][6][7] However, if you are struggling with poor ionization in ESI, Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative, especially for less polar and more volatile compounds. It is recommended to test both ion sources if your instrument has that capability.[8]

Q5: What mobile phase additives can I use to improve the ionization of this compound?

A5: Mobile phase additives are crucial for good chromatography and efficient ionization.[9][10] For positive ion mode, adding a small amount of formic acid (0.1%) or acetic acid to the mobile phase can help to promote protonation.[11][12] Ammonium formate or ammonium acetate can also be used as they can form adducts with the analyte, which can enhance the signal.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity for this compound

This is one of the most common challenges faced during mass spectrometry analysis.[8][13]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Ionization Efficiency 1. Optimize Mobile Phase: Increase the concentration of the organic solvent in the mobile phase to promote desolvation.[14] Add 0.1% formic acid or acetic acid to lower the pH and enhance protonation.[11][12] Experiment with different additives like ammonium formate or acetate.
2. Adjust Ion Source Parameters: Increase the capillary voltage to enhance the electric field. Optimize the nebulizer gas flow and drying gas temperature and flow rate.[15]
3. Check for Adduct Formation: Look for adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) in your full scan data.[16] If an adduct is more intense than the protonated molecule, you may need to adjust your mobile phase to favor one over the other or target the adduct ion for fragmentation.
Sample Concentration Too Low 1. Increase Sample Concentration: If possible, prepare a more concentrated sample to inject.
2. Improve Extraction Recovery: Evaluate your sample preparation method to ensure you are efficiently extracting the ketolactam. Consider a different SPE sorbent or LLE solvent.[4]
Ion Suppression 1. Improve Chromatographic Separation: Ensure the ketolactam is not co-eluting with highly abundant matrix components.[17] Adjust the gradient to better separate it from other compounds.
2. Dilute the Sample: Diluting the sample can sometimes reduce the concentration of interfering matrix components and lessen ion suppression.
3. Use a Deuterated Internal Standard: A stable isotope-labeled internal standard for the ketolactam is the best way to compensate for matrix effects. If one is not available, a structurally similar compound can be used.
Instrument Not Tuned or Calibrated 1. Perform System Maintenance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8][13]
2. Clean the Ion Source: Contamination in the ion source can significantly reduce signal intensity.[13] Regularly clean the capillary, skimmer, and other source components.
Issue 2: Inconsistent Signal/Poor Reproducibility

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Analyte Instability 1. Protect from Light: Olanzapine is known to be light-sensitive.[1] Assume the ketolactam is as well and protect all standards and samples from light.
2. Control Temperature: Keep samples in a cooled autosampler to prevent degradation.
Inconsistent Spray 1. Check for Clogs: A partially clogged ESI needle or capillary can lead to an unstable spray and fluctuating signal.[18]
2. Optimize Source Position: Ensure the ESI needle is in the optimal position relative to the mass spectrometer inlet.
LC System Issues 1. Check for Leaks: Leaks in the LC system can cause pressure fluctuations and inconsistent retention times and peak areas.
2. Ensure Proper Mobile Phase Mixing: If using a gradient, ensure the solvents are being mixed correctly by the pump.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This is a simple and rapid method for sample preparation.[4]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • If using an internal standard, it should be added to the acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method Development for this compound

This protocol provides a starting point for developing a robust analytical method.

Liquid Chromatography Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the retention time of the ketolactam. Then, optimize the gradient to ensure good peak shape and separation from any interferences.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Full scan to determine the m/z of the protonated molecule [M+H]⁺. Then, product ion scan to determine the major fragment ions.

  • Multiple Reaction Monitoring (MRM): Once the precursor and product ions are identified, set up MRM transitions for quantification.

  • Ion Source Settings (starting points):

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 45 psi

    • Fragmentor Voltage: 100 V

    • Collision Energy: Optimize for the specific MRM transition. Start with a range of 10-40 eV.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_initial_checks Initial Checks cluster_optimization Optimization Strategies cluster_solution Solution Problem Poor Ionization of This compound Check_Olanzapine 1. Analyze Olanzapine Standard (Confirm System Suitability) Problem->Check_Olanzapine Start Here Check_FullScan 2. Inject Ketolactam Standard (Full Scan Mode) Check_Olanzapine->Check_FullScan System OK? Check_FullScan->Check_Olanzapine No Signal At All Optimize_MS 3. Optimize MS Parameters (Source & Compound) Check_FullScan->Optimize_MS [M+H]+ or Adduct Seen? Optimize_LC 4. Optimize LC Method (Mobile Phase & Gradient) Optimize_MS->Optimize_LC Signal Still Low? Solution Robust & Sensitive Method Optimize_MS->Solution Signal Improved Optimize_SamplePrep 5. Refine Sample Preparation (Extraction & Cleanup) Optimize_LC->Optimize_SamplePrep Matrix Effects Observed? Optimize_LC->Solution No Matrix Effects Optimize_SamplePrep->Solution

Caption: Troubleshooting workflow for poor this compound ionization.

Ionization_Factors cluster_mp Mobile Phase Factors cluster_is Ion Source Factors Analyte Analyte Properties (this compound) Result Ionization Efficiency Analyte->Result MobilePhase Mobile Phase pH pH / Additives (e.g., Formic Acid) Organic Organic Content (e.g., Acetonitrile) Additives Adduct Forming Salts (e.g., Ammonium Formate) IonSource Ion Source Voltage Capillary Voltage Gas Nebulizer & Drying Gas Temp Temperature pH->Result Organic->Result Additives->Result Voltage->Result Gas->Result Temp->Result

Caption: Key factors influencing the ionization efficiency of this compound.

References

Technical Support Center: Olanzapine & Olanzapine Ketolactam Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of olanzapine and its ketolactam metabolite/degradant, with a focus on minimizing ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for olanzapine analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1][3] For olanzapine analysis, which often involves complex biological matrices, endogenous substances like phospholipids, salts, and proteins can co-elute with olanzapine and its metabolites, suppressing their ionization and compromising the reliability of the results.[3]

Q2: My signal for olanzapine is low and variable. How do I know if ion suppression is the cause?

A2: The most definitive way to identify ion suppression is to perform a post-column infusion experiment.[4] This involves infusing a standard solution of olanzapine at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted matrix sample. A drop in the constant signal baseline at the retention time of your analyte indicates that co-eluting matrix components are causing suppression.[4] Inconsistent peak areas for quality control (QC) samples across a batch are also a strong indicator of variable matrix effects.

Q3: What are the most common sources of ion suppression in biological samples?

A3: The most common sources are phospholipids from cell membranes, salts from buffers or the sample itself, and endogenous metabolites that are not removed during sample preparation.[3][5] Anticoagulants used during blood collection (e.g., heparin, EDTA) and formulation excipients in pharmacokinetic studies can also contribute to ion suppression.[6]

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A4: A SIL-IS, such as olanzapine-d3 or -d8, is the ideal internal standard.[7][8] Because it is chemically identical to the analyte, it co-elutes perfectly and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression can be effectively normalized, leading to more accurate and precise quantification.[7] However, it's crucial to ensure the SIL-IS does not introduce its own issues, such as self-suppression at high concentrations.

Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this analysis?

A5: ESI is generally more susceptible to ion suppression than APCI because its ionization mechanism is more complex and relies on processes like droplet surface charge and solvent evaporation, which are easily disrupted by matrix components.[9] APCI, which uses a gas-phase ionization mechanism, is often less affected by non-volatile matrix components like salts and phospholipids. If severe ion suppression is encountered with ESI and the analyte is amenable to APCI, switching the ion source can be a viable strategy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your analysis.

Issue 1: Low Analyte Response & Poor Sensitivity
Possible Cause Troubleshooting Step Rationale
Significant Ion Suppression 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10][11] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate olanzapine from the suppression zone identified by post-column infusion.[4] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ).More selective sample preparation removes a higher percentage of interfering phospholipids and other matrix components.[10] Chromatographic separation aims to move the analyte's elution time away from regions of high matrix interference.
Suboptimal MS Parameters 1. Optimize Source Conditions: Adjust ion source parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature. 2. Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for olanzapine and its ketolactam metabolite.Optimal source conditions are critical for efficient ionization. Different analytes require different settings for maximum signal. Ensuring the correct MRM transitions are monitored is fundamental to achieving good sensitivity.
Issue 2: Poor Reproducibility & High %CV in QC Samples
Possible Cause Troubleshooting Step Rationale
Differential Ion Suppression 1. Use a Stable Isotope-Labeled IS: If using a structural analog IS, switch to a SIL-IS like olanzapine-d3.[7][12] 2. Verify Co-elution of Analyte and IS: Ensure the retention times of the analyte and the IS are identical. Even slight separation can expose them to different matrix effects.A SIL-IS is the best tool to compensate for sample-to-sample variability in ion suppression because it behaves identically to the analyte during extraction, chromatography, and ionization.[7]
Inconsistent Sample Preparation 1. Automate Extraction: If possible, use automated liquid handling or extraction systems. 2. Review Manual Steps: Ensure consistent vortexing times, precise solvent additions, and complete evaporation and reconstitution steps for every sample.Manual sample preparation can introduce variability. Automation or strict adherence to a standardized protocol minimizes human error and improves consistency.
Carryover 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the needle and injection port between samples. 2. Inject Blanks: Inject blank samples after high-concentration standards or samples to confirm that carryover is not occurring.Carryover from a high-concentration sample can artificially inflate the response of a subsequent low-concentration sample, leading to poor accuracy and precision.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing ion suppression. The following tables summarize reported recovery and matrix effect data from various methods for olanzapine and its metabolites.

Table 1: Comparison of Sample Preparation Techniques for Olanzapine

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)Olanzapine103%Not explicitly stated, but method was successful[10]
Olanzapine-d3 (IS)68%[10]
Solid-Phase Extraction (SPE)Olanzapine>90%No significant ion suppression observed[4]
Quetiapine (IS)>90%[4]
SPE (Ostro Plate - PPT/Filtration)Olanzapine84 - 95%100 - 103% (minimal effect)[3]
Olanzapine-d3 (IS)--[3]

Table 2: Performance Data for Olanzapine and its Metabolites

AnalyteSample PreparationRecovery (%)Matrix Effect (%)Reference
Olanzapine (OLZ)LLE-PPT Hybrid75.0 - 107%77.0 - 107%[8]
2-hydroxymethyl OLZ (2H-O)LLE-PPT Hybrid75.0 - 107%77.0 - 107%[8]
N-desmethyl OLZ (DM-O)LLE-PPT Hybrid75.0 - 107%77.0 - 107%[8]
Olanzapine N-oxide (NO-O)LLE-PPT Hybrid75.0 - 107%77.0 - 107%[8]
Olanzapine LactamPPT80 - 115%Not explicitly stated, but method was successful[1]

Note: Matrix Effect (%) is often calculated as [(Peak Area in Matrix) / (Peak Area in Neat Solution)] x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Olanzapine

This protocol is adapted from a validated method for olanzapine in human plasma.[4]

  • Sample Pre-treatment: To 200 µL of plasma, add the internal standard (e.g., quetiapine or olanzapine-d3). Add 100 µL of 25% orthophosphoric acid solution and vortex.

  • SPE Cartridge Conditioning: Condition a Waters Oasis HLB cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 x 1.0 mL of water to remove polar interferences.

  • Elution: Elute olanzapine and the internal standard with 2 x 0.4 mL of acetonitrile:water (90:10, v/v).

  • Analysis: Inject the eluate directly into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Olanzapine and Metabolites

This protocol is a robust method for analyzing olanzapine and its metabolites, including the ketolactam.[1][3]

  • Sample Preparation: Pipette 100 µL of serum or plasma into a 96-well plate or microcentrifuge tube.

  • Aliquotting: Add 25 µL of the internal standard working solution (e.g., olanzapine-d3 in methanol).

  • Precipitation: Add 300 µL of acetonitrile containing 1% formic acid.

  • Mixing: Vortex thoroughly for 2 minutes to ensure complete protein precipitation.

  • Centrifugation/Filtration: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein. Alternatively, use a phospholipid removal filtration plate (e.g., Ostro).[3]

  • Transfer: Carefully transfer the clear supernatant to a new plate or vials for analysis.

  • Analysis: Inject the supernatant into the LC-MS/MS system.

Visualizations (Graphviz)

Here are diagrams illustrating key workflows and concepts for troubleshooting ion suppression.

G Troubleshooting Workflow for Ion Suppression start Poor Signal or High Variability Observed infusion Perform Post-Column Infusion Experiment start->infusion suppression_check Ion Suppression Observed? infusion->suppression_check optimize_sample_prep Optimize Sample Preparation (e.g., PPT -> SPE/LLE) suppression_check->optimize_sample_prep Yes other_issues Investigate Other Issues (MS Source, etc.) suppression_check->other_issues No optimize_chroma Optimize Chromatography (Shift Retention Time) optimize_sample_prep->optimize_chroma use_sil_is Implement Stable Isotope Labeled Internal Standard optimize_chroma->use_sil_is revalidate Re-evaluate Method Performance use_sil_is->revalidate end_node Method Optimized revalidate->end_node

Caption: A logical workflow for identifying and mitigating ion suppression.

G Comparison of Sample Preparation Techniques cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt Fast & Simple High Throughput ppt_cons Least Clean Highest Matrix Effect Risk lle Cleaner than PPT Removes Salts lle_cons Labor Intensive Uses Organic Solvents spe Cleanest Extracts Lowest Matrix Effect spe_cons Most Expensive Method Development Required start Select Sample Prep Method start->ppt For Speed start->lle For Balance start->spe For Cleanliness

Caption: Pros and cons of common sample preparation methods.

References

Technical Support Center: Olanzapine Ketolactam Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with olanzapine ketolactam reference material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a known impurity and a degradation product of the atypical antipsychotic drug, olanzapine.[1][2][3] Its presence in olanzapine drug substance or formulated products needs to be monitored to ensure the quality, safety, and efficacy of the medication.[4] Therefore, having a well-characterized, high-purity reference material of this compound is crucial for accurate analytical method development, validation, and routine quality control testing.

Q2: What are the common purity issues associated with this compound reference material?

A2: The primary purity issue is the presence of other olanzapine-related compounds and degradation products. These can arise from the synthesis of the reference material itself or from degradation upon storage. Common co-occurring impurities may include olanzapine, olanzapine thiolactam, and olanzapine related compound B.[4][5][6] The purity of commercially available this compound reference material is typically stated as ≥98%.[1]

Q3: My analytical results show a lower purity for the this compound reference material than specified. What could be the cause?

A3: Several factors could contribute to this discrepancy:

  • Degradation: Olanzapine and its related compounds can be susceptible to oxidative and thermal stress.[7][8][9] Improper storage or handling of the reference material could lead to degradation.

  • Hygroscopicity: The material may have absorbed moisture. Consider performing a water content analysis (e.g., Karl Fischer titration).

  • Analytical Method Issues: The chromatographic method may not be adequately resolving this compound from other closely related impurities. Re-evaluation of the method parameters (e.g., mobile phase composition, column chemistry, gradient) may be necessary.

  • Instrumental Problems: Issues with the analytical instrument, such as detector non-linearity or integration errors, could lead to inaccurate purity assignments.

Q4: Are there official methods for the analysis of olanzapine and its impurities?

A4: Yes, the United States Pharmacopeia-National Formulary (USP-NF) provides detailed monographs for olanzapine and its tablets, which include procedures for the analysis of organic impurities.[10][11][12][13] These monographs specify HPLC methods and acceptance criteria for known impurities, which can be adapted for the analysis of this compound reference material.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram

Symptoms:

  • You observe one or more unexpected peaks in the HPLC or UPLC chromatogram of the this compound reference material.

  • The purity of the main peak is lower than the specified value on the certificate of analysis.

Possible Causes & Solutions:

CauseRecommended Action
Contamination Ensure scrupulous cleanliness of all glassware, vials, and solvents. Prepare a fresh sample using new consumables.
Degradation This compound is a degradation product of olanzapine, and can itself degrade.[8] Protect the reference material from light and heat. Store it under the recommended conditions (typically refrigerated and protected from moisture). Prepare solutions fresh before analysis.
Presence of Related Impurities The unexpected peaks could be known olanzapine impurities. Refer to pharmacopeial monographs (e.g., USP) for the retention times of known impurities like Olanzapine Related Compound A, B, C, and thiolactam impurities.[4][14]
Mobile Phase Issues Ensure the mobile phase is correctly prepared, degassed, and within its expiry. Microbial growth in aqueous buffers can introduce extraneous peaks.
Issue 2: Poor Peak Shape or Shifting Retention Times

Symptoms:

  • The this compound peak is broad, tailing, or fronting.

  • The retention time of the peak is inconsistent between injections.

Possible Causes & Solutions:

CauseRecommended Action
Column Degradation The analytical column may be nearing the end of its life. Flush the column according to the manufacturer's instructions or replace it.
Sample Overload The concentration of the sample injected may be too high. Dilute the sample and re-inject.
Incompatible Sample Solvent The solvent used to dissolve the reference material may be too strong compared to the initial mobile phase, leading to peak distortion. If possible, dissolve the sample in the mobile phase.
pH of the Mobile Phase The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is stable and appropriate for the analyte.
Temperature Fluctuations Use a column oven to maintain a consistent temperature, as temperature can affect retention times.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may need to be optimized for your specific instrumentation and reference material lot. It is based on principles outlined in USP monographs for olanzapine impurity analysis.[12][15][16]

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., phosphate buffer with sodium dodecyl sulfate, pH 2.5) is typically used.[12]
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 260 nm[12]
Column Temperature 35 °C[12]
Injection Volume 10 - 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a solution of the this compound reference material in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution of the this compound being tested at the same concentration as the standard solution.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Check parameters like peak area reproducibility (RSD ≤ 2.0%), tailing factor (≤ 1.5), and theoretical plates.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Calculate the purity by the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. For more accurate quantification of impurities, a standard of each impurity would be required.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_standard Prepare Standard Solution (Known Concentration) system_suitability System Suitability Test (Inject Standard) prep_standard->system_suitability prep_sample Prepare Sample Solution (Test Material) inject_sample Inject Sample Solution prep_sample->inject_sample check_sst Verify System Suitability (RSD, Tailing Factor) system_suitability->check_sst record_chromatogram Record Chromatogram inject_sample->record_chromatogram identify_peaks Identify and Integrate Peaks record_chromatogram->identify_peaks check_sst->inject_sample If Passed calculate_purity Calculate Purity (Area Normalization) identify_peaks->calculate_purity

Caption: HPLC Purity Assessment Workflow.

troubleshooting_logic cluster_investigation Initial Checks cluster_method Method & System Review cluster_identification Impurity Identification start Unexpected Peak Observed check_contamination Contamination Check (Blank Injection, Fresh Solvents) start->check_contamination check_degradation Degradation Check (Freshly Prepared Sample) start->check_degradation review_method Review HPLC Method (Resolution, Peak Shape) check_contamination->review_method If No Contamination check_degradation->review_method If No Degradation check_system Check System Performance (System Suitability Data) review_method->check_system compare_rt Compare Retention Times (Known Impurity Standards) check_system->compare_rt If System OK ms_analysis Mass Spectrometry Analysis (m/z for Identification) compare_rt->ms_analysis If RT Match Fails

References

Technical Support Center: Olanzapine Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olanzapine and its metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to analytical method refinement.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of olanzapine I should be targeting?

A1: The primary metabolites of olanzapine extensively metabolized in the liver are 10- and 4'-N-glucuronides, 4'-N-desmethyl olanzapine (DMO), olanzapine N-oxide, and 2-hydroxymethyl olanzapine.[1][2] The main circulating metabolites are olanzapine-10-glucuronide and 4'-N-desmethyl-olanzapine.[2][3] Phase I enzymes like CYP1A2, CYP2D6, and FMO3 are responsible for oxidation, while Phase II enzymes like UGT1A4 and UGT2B10 are responsible for glucuronidation.[1]

Q2: Which analytical techniques are most suitable for separating olanzapine and its metabolites?

A2: Liquid chromatography (LC) is the primary separation technique.[1] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most dominant methods, often coupled with detection methods like ultraviolet (UV), diode array detection (DAD), and, most commonly, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1] UPLC-MS/MS is a powerful tool for determining drug concentrations in biological matrices.[4]

Q3: What are the common sample preparation techniques for biological matrices like plasma or serum?

A3: The most common techniques to purify and concentrate olanzapine and its metabolites from biological samples are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] PPT is a simple method using organic solvents like acetonitrile or methanol to remove proteins.[1][5] LLE uses solvents like methyl tert-butyl ether to extract the analytes.[5] SPE offers cleaner extracts and can be automated.[1][6]

Q4: My chromatographic peaks for olanzapine are asymmetric. What could be the cause and how can I fix it?

A4: Peak asymmetry for basic compounds like olanzapine is a common issue in reversed-phase chromatography.[1] It can be caused by interactions between the ionized form of olanzapine and residual silanol groups on the stationary phase.[1] To resolve this, you can suppress the ionization of olanzapine by adjusting the mobile phase pH to be more basic or use a modern, end-capped column with low silanol activity.[1] Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also improve peak symmetry for basic compounds.[1]

Q5: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A5: Matrix effects, where components in the biological sample interfere with the ionization of the analyte, are a known challenge. To reduce these effects, consider the following:

  • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more interfering substances.[1][6]

  • Optimize Chromatography: Adjust your chromatographic conditions to separate the analytes from the co-eluting matrix components. This may involve changing the gradient, mobile phase composition, or using a different column.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., olanzapine-d3) co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[5][7]

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for the effect.[8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Recovery Inefficient extraction during sample preparation. Analyte degradation. Strong protein binding.[1][4]Optimize the extraction solvent, pH, or SPE cartridge type.[1] Ensure samples are protected from light and stored at appropriate temperatures, as olanzapine can be unstable.[4][5] Use a more effective protein precipitation agent or a stronger extraction method.[1][4]
Low Sensitivity/Poor Signal Insufficient sample cleanup leading to ion suppression. Low concentration of analytes in the sample.[1] Suboptimal MS/MS parameters.Employ a more effective sample preparation technique like SPE.[1] Concentrate the sample by evaporating the supernatant and reconstituting in a smaller volume.[1] Optimize MS/MS parameters such as collision energy and select the most intense precursor and product ion transitions.[8]
Inconsistent Retention Times Changes in mobile phase composition. Column degradation or contamination. Fluctuations in column temperature.Prepare fresh mobile phase daily and ensure proper mixing. Use a guard column to protect the analytical column. Ensure the column oven is maintaining a stable temperature.
Carryover Adsorption of the analyte to components of the LC system. Insufficient needle wash.Optimize the needle wash solvent and procedure. Use a wash solvent that is strong enough to elute the analyte completely. Inject a blank sample after a high-concentration sample to check for carryover.
Co-elution of Metabolites Similar polarity of metabolites. Suboptimal chromatographic conditions.Use gradient elution to improve separation of compounds with different polarities.[1] Test different stationary phases (e.g., C18, Phenyl, HILIC). Optimize the mobile phase pH and organic modifier.

Quantitative Data Summary

Table 1: Example LC-MS/MS Parameters for Olanzapine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.1256.1
Olanzapine-d3 (IS)316.1256.1
N-desmethylolanzapine (DM-O)299.2256.1
Olanzapine N-oxide (NO-O)329.2256.1
2-hydroxymethylolanzapine (2H-O)329.2225.1

Note: These values can vary slightly depending on the instrument and source conditions. Data compiled from multiple sources.[5][8]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a general guideline based on common practices.[1][5]

  • Aliquoting: Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the internal standard solution (e.g., olanzapine-d3 in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: UPLC-MS/MS Analysis

This is a representative protocol and may require optimization for your specific system and analytes.[5][8]

  • LC System: An ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[5][8]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5][8]

  • Flow Rate: 0.5 mL/min.[5]

  • Gradient Elution:

    • Start with 10% B.

    • Ramp to 90% B over 5 minutes.

    • Hold at 90% B for 1 minute.

    • Return to 10% B and equilibrate for 2 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

Visualizations

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_Desmethyl_Olanzapine 4'-N-desmethyl olanzapine Olanzapine->N_Desmethyl_Olanzapine CYP1A2, CYP2D6 Hydroxymethyl_Olanzapine 2-hydroxymethyl olanzapine Olanzapine->Hydroxymethyl_Olanzapine CYP2D6 N_Oxide Olanzapine N-oxide Olanzapine->N_Oxide FMO3, CYP2D6 Glucuronide_10 10-N-glucuronide Olanzapine->Glucuronide_10 UGT1A4 Glucuronide_4 4'-N-glucuronide N_Desmethyl_Olanzapine->Glucuronide_4 UGT

Caption: Major metabolic pathways of olanzapine.

Experimental_Workflow start Start: Biological Sample (Plasma/Serum) sample_prep Sample Preparation (PPT, LLE, or SPE) start->sample_prep lc_separation UPLC/HPLC Separation (Reversed-Phase C18) sample_prep->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Integration) ms_detection->data_analysis end End: Concentration Results data_analysis->end

Caption: General experimental workflow for olanzapine analysis.

Troubleshooting_Logic cluster_solutions Potential Solutions start Problem Encountered check_chromatography Review Chromatogram (Peak Shape, Retention Time) start->check_chromatography check_sample_prep Evaluate Sample Preparation (Recovery, Matrix Effects) start->check_sample_prep check_ms_params Verify MS/MS Parameters (Transitions, Voltages) start->check_ms_params optimize_mobile_phase Optimize Mobile Phase / Gradient check_chromatography->optimize_mobile_phase change_column Change Column / Use Guard Column check_chromatography->change_column improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup use_is Use Isotope-Labeled Internal Standard check_sample_prep->use_is optimize_ms Optimize MS Source/Collision Energy check_ms_params->optimize_ms

Caption: A logical approach to troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for Olanzapine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of validated bioanalytical methods for the quantification of olanzapine, a widely used atypical antipsychotic medication. While specific data for the metabolite olanzapine ketolactam is limited in publicly available literature, the principles and methodologies presented here for olanzapine serve as a robust framework for the development and validation of a bioanalytical method for its metabolites. The information is compiled from various studies and adheres to regulatory guidelines, offering a valuable resource for professionals in drug development and bioanalysis.

The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its high sensitivity and specificity in complex biological matrices.[1][2]

Experimental Protocols: A Consolidated Approach

The validation of a bioanalytical method is crucial to ensure the reliability, and accuracy of the data. The following protocols are a synthesis of methodologies reported in several key studies.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest from the biological matrix, removing potential interferences. The two most common techniques for olanzapine and its metabolites are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2]

  • Liquid-Liquid Extraction (LLE): This is a classic method that partitions the analyte between two immiscible liquid phases.[1]

    • Protocol: To a 200 µL plasma sample, add an internal standard (IS) and an alkalizing agent like 0.1 M NaOH. Extraction is then performed with an organic solvent such as diethyl ether or a mixture of ethyl acetate and n-hexane. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent.

    • Protocol: Plasma samples (200 µL) are pre-treated, often by adding an internal standard and an acid. The sample is then loaded onto an SPE cartridge (e.g., Waters Oasis HLB). The cartridge is washed to remove interferences, and the analyte is eluted with a solvent like methanol. The eluate is then evaporated and reconstituted.[3]

Chromatographic Separation

Chromatographic separation is essential to resolve the analyte from endogenous components and other metabolites.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[1]

  • Column: Reversed-phase columns, such as a C18 column (e.g., Agilent C18, Waters XBridge C18), are commonly employed.[4][5]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][6] The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).

  • Flow Rate: Flow rates typically range from 0.8 to 1.0 mL/min.[6][7]

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for olanzapine and its metabolites.[5][8]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For olanzapine, a common transition is m/z 313.2 → 256.1.[5]

Data Presentation: Comparative Validation Parameters

The following tables summarize the validation parameters from different published methods for olanzapine. These parameters are defined by regulatory bodies like the FDA and are essential for method validation.[9][10][11][12][13]

Parameter Method 1 (UPLC-MS/MS)[5] Method 2 (LC-MS/MS)[8] Method 3 (LC-MS)[4] Method 4 (RP-HPLC)[7]
Biological Matrix Human PlasmaHuman Serum and Cerebrospinal FluidPharmaceutical PreparationsHuman Plasma
Linearity Range 0.1 - 20 ng/mL0.2 - 30 ng/mL (CSF), 5 - 100 ng/mL (Plasma)2 - 300 ng/mL1 - 40 µg/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.2 ng/mL (CSF)2 ng/mL1 µg/mL
Accuracy Within 10%Not explicitly statedBias < 7.59%87.01 - 115.29%
Precision Within 10%Not explicitly stated%CV < 7.55%1.90 - 12.63%
Recovery Not explicitly statedNot explicitly stated102.4%97.62%
Internal Standard d3-OlanzapineOlanzapine-D3IrbesartanQuetiapine

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the validation of a bioanalytical method for olanzapine or its metabolites.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Analyte and IS Procurement B Sample Preparation Optimization (LLE/SPE) A->B C Chromatography Development (Column, Mobile Phase) B->C D Mass Spectrometry Tuning (MRM Transitions) C->D E Selectivity & Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H Recovery & Matrix Effect D->H I Stability (Freeze-Thaw, Bench-Top, Long-Term) D->I J Unknown Sample Analysis I->J K Data Processing & Reporting J->K

Bioanalytical Method Validation Workflow

Conclusion

The validation of a bioanalytical method is a critical step in drug development, ensuring that the data generated is accurate and reliable. While this guide focuses on olanzapine due to the wealth of available data, the presented methodologies and validation parameters provide a strong foundation for developing and validating a method for its metabolites, including this compound. Researchers should adhere to regulatory guidelines and thoroughly document all validation experiments. The use of LC-MS/MS remains the recommended technique due to its superior sensitivity and specificity.

References

A Guide to Inter-Laboratory Comparison of Olanzapine Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is monitored by measuring its concentration, along with its metabolites, in biological matrices such as plasma or serum.[3][4] Accurate and precise bioanalytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.[3][5] When these studies are conducted across multiple sites, a rigorous cross-validation of the analytical assay is required to ensure data integrity.

Principles of Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation is a formal study to demonstrate that a bioanalytical method, validated and used in different laboratories, provides comparable results for the same set of quality control (QC) samples. This process is crucial for pooling data from multi-site clinical trials. An example of such a study for the drug nevirapine demonstrated that results from two different laboratories were highly correlated, with 87% of results exhibiting a difference of ±20% or less, providing confidence in the combined data.[6] The acceptance criteria are determined a priori, and the process helps identify and resolve any systematic bias between laboratories.[6]

cross_validation_workflow cluster_0 Originating Laboratory (Lab A) cluster_1 Receiving Laboratory (Lab B) A_QC Prepare & Analyze QC Samples A_Data Lab A Results A_QC->A_Data Generates B_QC Analyze Blinded QC Samples A_QC->B_QC Compare Compare Results A_Data->Compare B_Data Lab B Results B_QC->B_Data Generates B_Data->Compare Criteria Acceptance Criteria (e.g., within ±20%) Compare->Criteria Conclusion Conclusion: Assays are Comparable Compare->Conclusion Pass Investigation Investigate Discrepancy Compare->Investigation Fail

Caption: Logical workflow for an inter-laboratory cross-validation study.

Comparative Analysis of Olanzapine Assay Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of olanzapine due to its high sensitivity and specificity.[4][7] However, variations in sample preparation, chromatographic conditions, and instrument parameters can exist between laboratories. Below is a comparison of methodologies from two different published studies.

Table 1: Comparison of Experimental Protocols for Olanzapine Quantification

ParameterMethod AMethod B
Analytical Technique LC-MS/MSLC-MS/MS
Internal Standard Olanzapine-D3Venlafaxine
Biological Matrix Human Plasma (K3EDTA)Human Plasma
Sample Volume 300 µL400 µL
Sample Preparation Solid Phase Extraction (SPE) using Oasis HLB cartridgesLiquid-Liquid Extraction (LLE) with methyl tert-butyl ether
Chromatographic Column Cosmosil C18 (5 µm, 150x4.6 mm)ACE C18 (5 µm, 125x4.6 mm)
Mobile Phase 10 mM Ammonium Formate in Water:Acetonitrile (10:90 v/v)Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid (50:50 v/v)
Flow Rate 1.0 mL/min1.2 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Mass Transition (m/z) Not Specified313.1 > 256.1
Run Time 4.0 minutes< 2.0 minutes (retention time 0.78 min)

Sources: Method A[8][9], Method B[5]

experimental_workflow Sample 1. Sample Receipt (Plasma/Serum) Spike 2. Spike Internal Standard (e.g., Olanzapine-D3) Sample->Spike Prepare 3. Sample Preparation Spike->Prepare SPE Solid-Phase Extraction (SPE) Prepare->SPE LLE Liquid-Liquid Extraction (LLE) Prepare->LLE Evap 4. Evaporation & Reconstitution SPE->Evap LLE->Evap Analysis 5. LC-MS/MS Analysis Evap->Analysis Data 6. Data Processing (Quantification vs. Calibration Curve) Analysis->Data

Caption: General experimental workflow for olanzapine bioanalysis.

Performance Comparison of Validated Assays

The validation of a bioanalytical method assesses its linearity, accuracy, precision, and sensitivity.[1] These parameters are critical for comparing the performance of assays from different laboratories.

Table 2: Comparison of Quantitative Validation Data

Validation ParameterMethod AMethod B
Linearity Range Not specified, but LLOQ is 0.025 ng/mL1 - 20 ng/mL
Correlation Coefficient (r²) > 0.99 (assumed from standard practice)0.9976
Lower Limit of Quantification (LLOQ) 0.025 ng/mL1 ng/mL
Intra-day Precision (%CV) 1.9 - 4.6%< 11.60%
Inter-day Precision (%CV) Not Specified< 11.60%
Intra-day Accuracy (%RE) 96.7 - 102.8%< 1.66%
Inter-day Accuracy (%RE) Not Specified< 1.66%
Mean Recovery 93.4 - 101.4%90.08%

Sources: Method A[9], Method B[5]

From the data, both methods demonstrate acceptable performance according to regulatory guidelines. Method A shows a significantly lower limit of quantification (LLOQ), suggesting higher sensitivity.[9] Method B, while less sensitive, provides a robust and rapid analysis with a runtime of under two minutes.[5] The choice of internal standard also differs, with Method A using a deuterated analogue of olanzapine, which is often preferred as it closely mimics the analyte's behavior during extraction and ionization.[2]

Olanzapine's Primary Signaling Pathway

To provide context for the therapeutic relevance of these assays, it is useful to understand the mechanism of action of olanzapine. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors in the brain, and its antipsychotic effects are believed to be mediated through the antagonism of these receptors.[1][7]

signaling_pathway cluster_D2 Dopaminergic Neuron cluster_5HT2A Serotonergic Neuron Olanzapine Olanzapine D2 D2 Receptor Olanzapine->D2 Antagonist HT2A 5-HT2A Receptor Olanzapine->HT2A Antagonist D2_effect Reduces Dopaminergic Neurotransmission D2->D2_effect Antipsychotic Antipsychotic Effect (Reduced Positive Symptoms) D2_effect->Antipsychotic HT2A_effect Modulates Dopamine & Glutamate Release HT2A->HT2A_effect HT2A_effect->Antipsychotic

References

Olanzapine Exposure Markers: A Comparative Guide to N-Desmethyl Olanzapine and Olanzapine Ketolactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-desmethyl olanzapine and olanzapine ketolactam in the context of their utility as exposure markers for the atypical antipsychotic drug, olanzapine. A critical distinction is drawn between a true metabolite, N-desmethyl olanzapine, and a degradation product, this compound, to clarify their respective roles in pharmaceutical research and development.

Executive Summary: Metabolite vs. Degradation Product

A fundamental difference separates N-desmethyl olanzapine and this compound. N-desmethyl olanzapine is a major, pharmacologically inactive metabolite of olanzapine formed in the body through the action of cytochrome P450 enzymes, primarily CYP1A2.[1][2][3] Its presence and concentration in biological fluids are direct indicators of the in vivo metabolic processes acting on olanzapine, making it a valid biomarker for systemic drug exposure.

In contrast, This compound is not a product of in vivo biotransformation. It is an oxidative degradation product of olanzapine that can form ex vivo, for instance, as an impurity in pharmaceutical formulations during manufacturing or storage.[4][5][6] Consequently, this compound is not a suitable marker for biological exposure to olanzapine.

This guide will first delve into the characteristics of N-desmethyl olanzapine as a reliable exposure marker and then describe this compound in its capacity as a degradation product.

N-Desmethyl Olanzapine: A Valid Biomarker for Olanzapine Exposure

N-desmethyl olanzapine is one of the primary circulating metabolites of olanzapine.[1][2] Its formation is closely linked to the clearance of the parent drug, making it a person-to-person variable but useful indicator of metabolic activity.

Pharmacokinetic Profile

The following table summarizes the key pharmacokinetic parameters of N-desmethyl olanzapine.

ParameterValueReference
Formation Pathway N-demethylation of olanzapine[1][2]
Primary Enzyme Cytochrome P450 1A2 (CYP1A2)[1][2][7]
Pharmacological Activity Inactive[3]
Steady-State Concentration Approximately 30-50% of parent drug concentration[1]
Factors Influencing Levels Smoking (induces CYP1A2), gender, co-medications (CYP1A2 inhibitors/inducers)[2][8]
Experimental Protocol: Quantification of N-Desmethyl Olanzapine in Plasma

A common method for the simultaneous determination of olanzapine and N-desmethyl olanzapine in plasma is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

Sample Preparation:

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated olanzapine).

  • Vortexing: Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: Typically 0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for olanzapine, N-desmethyl olanzapine, and the internal standard.

This compound: A Degradation Product

As previously stated, this compound is an impurity that can arise from the oxidative degradation of olanzapine.[4][6] Its presence is relevant for quality control of the drug product, not for pharmacokinetic or pharmacodynamic assessments in patients.

Chemical and Physical Properties
PropertyDescriptionReference
Chemical Name (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[4]
Formation Oxidative degradation and ring-opening of the thiophene ring of olanzapine[6]
Context of Occurrence Impurity in solid oral formulations of olanzapine[4][6]
Analytical Method: Detection as a Pharmaceutical Impurity

The detection of this compound as an impurity is typically performed using stability-indicating HPLC methods.

Chromatographic Conditions:

  • HPLC System: A reversed-phase HPLC with UV detection.

  • Column: C8 or C18 column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile.

  • Detection Wavelength: Typically in the range of 220-280 nm.

Visualizing Olanzapine's Metabolic Fate

The following diagrams illustrate the metabolic pathway of olanzapine and a general workflow for therapeutic drug monitoring.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_Desmethyl_Olanzapine N-Desmethyl Olanzapine (Inactive) Olanzapine->N_Desmethyl_Olanzapine CYP1A2 (major) CYP2D6, CYP2C8 (minor) Hydroxymethyl_Olanzapine 2-Hydroxymethyl Olanzapine Olanzapine->Hydroxymethyl_Olanzapine CYP2D6 N_Oxide Olanzapine N-Oxide Olanzapine->N_Oxide FMO3, CYP2D6 Glucuronide_10N Olanzapine-10-N-glucuronide (Major, Inactive) Olanzapine->Glucuronide_10N UGT1A4, UGT2B10 Glucuronide_4N Olanzapine-4'-N-glucuronide Olanzapine->Glucuronide_4N UGT1A4, UGT2B10 Excretion Excretion (Urine and Feces) N_Desmethyl_Olanzapine->Excretion Hydroxymethyl_Olanzapine->Excretion N_Oxide->Excretion Glucuronide_10N->Excretion Glucuronide_4N->Excretion

Caption: Metabolic pathway of olanzapine leading to its major metabolites.

TDM_Workflow Patient Patient on Olanzapine Therapy Blood_Sample Blood Sample Collection Patient->Blood_Sample Sample_Prep Plasma Separation and Protein Precipitation Blood_Sample->Sample_Prep Analysis HPLC-MS/MS Analysis (Olanzapine & N-Desmethyl Olanzapine) Sample_Prep->Analysis Data_Interpretation Data Interpretation (Concentration & Metabolite Ratio) Analysis->Data_Interpretation Clinical_Decision Clinical Decision Support (Dosage Adjustment) Data_Interpretation->Clinical_Decision

Caption: General workflow for therapeutic drug monitoring of olanzapine.

Conclusion

References

Understanding Inter-Subject Variability in Olanzapine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Olanzapine Ketolactam: The query specified an interest in "this compound." Based on available scientific literature, this compound is considered an impurity and an oxidative degradation product of olanzapine, rather than a direct metabolite formed by enzymatic processes in the body[1][2]. As such, its formation is more likely influenced by factors related to the drug's formulation and storage conditions, rather than the pharmacogenetic and physiological factors that typically drive inter-subject variability in drug metabolism. This guide will, therefore, focus on the well-established and clinically significant metabolic pathways of olanzapine that exhibit high inter-subject variability.

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The clinical response and side effect profile of olanzapine can vary significantly among individuals. This variability is largely attributed to differences in how the drug is metabolized and eliminated from the body. The primary routes of olanzapine metabolism are N-demethylation and glucuronidation, which are carried out by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively[3][4][5][6]. Understanding the factors that influence the activity of these enzymes is crucial for optimizing olanzapine therapy.

This guide provides a comparative overview of the key factors contributing to inter-subject variability in the formation of olanzapine's major metabolites, supported by experimental data and detailed methodologies.

Major Metabolic Pathways of Olanzapine

Olanzapine undergoes extensive metabolism in the liver. The two main metabolic pathways are:

  • N-demethylation: This pathway is primarily mediated by the CYP1A2 enzyme, with minor contributions from CYP2D6, leading to the formation of 4'-N-desmethylolanzapine [4][7][8]. This metabolite is pharmacologically inactive[3].

  • Glucuronidation: This is a major pathway for olanzapine elimination, leading to the formation of olanzapine-10-N-glucuronide and, to a lesser extent, olanzapine-4'-N-glucuronide. The key enzymes involved are UGT1A4 and UGT2B10 [9][10][11][12]. These glucuronide conjugates are also inactive[5].

Other minor pathways include the formation of 2-hydroxymethylolanzapine by CYP2D6 and olanzapine N-oxide by flavin-containing monooxygenase 3 (FMO3)[4][5][7].

Data Presentation: Factors Influencing Olanzapine Metabolism

The tables below summarize quantitative data on how various factors affect the key enzymes involved in olanzapine metabolism.

Table 1: Influence of Genetic Polymorphisms on Olanzapine Metabolism

Gene (Enzyme)PolymorphismEffect on Enzyme Activity/Metabolite FormationReference(s)
CYP1A2 CYP1A21F (rs762551)Increased inducibility, leading to lower olanzapine concentrations.[11]
UGT1A4 UGT1A43 (L48V, rs2011425)Increased glucuronidation activity. Heterozygous (1/3) and homozygous (3/3) individuals show significantly higher olanzapine 10-N-glucuronide concentrations (+38% and +246%, respectively).[13][14]
UGT1A4 UGT1A42 (P24T, rs6755571)May cause lower enzyme activity in vitro.[14]
UGT2B10 UGT2B102 (D67Y)The variant exhibits no glucuronidation activity towards olanzapine. Individuals with at least one *2 allele show a 2.1-fold decrease in overall olanzapine glucuronide formation.[9][10][15]

Table 2: Influence of Non-Genetic Factors on Olanzapine Metabolism

FactorEffect on MetabolismMechanismReference(s)
Smoking Increased olanzapine clearance (approx. 40% higher in smokers).Induction of CYP1A2 enzyme activity.[7]
Gender Olanzapine clearance is approximately 30% lower in women than in men.Differences in CYP1A2 activity and volume of distribution.[16]
Co-medications (Fluvoxamine) Increased olanzapine plasma concentrations.Inhibition of CYP1A2 activity.[7]
Co-medications (Carbamazepine) Decreased olanzapine concentrations.Induction of CYP1A2 activity.
Caffeine Can be used as a probe to measure CYP1A2 activity, which correlates with olanzapine clearance.Caffeine is primarily metabolized by CYP1A2.[17][18]

Experimental Protocols

Below are detailed methodologies for key experiments used to study inter-subject variability in olanzapine metabolism.

1. Quantification of Olanzapine and its Metabolites in Biological Matrices

  • Objective: To measure the concentrations of olanzapine and its metabolites (e.g., 4'-N-desmethylolanzapine, olanzapine-10-N-glucuronide) in plasma or serum.

  • Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS)[1][19][20][21].

  • Protocol Outline:

    • Sample Preparation:

      • Obtain plasma or serum samples from subjects.

      • Spike samples with an internal standard (e.g., a deuterated analog of olanzapine).

      • Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins[20].

      • Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration. This involves acidifying the sample, applying it to an SPE cartridge, washing away impurities, and eluting the analytes with an appropriate solvent mixture[19].

    • Chromatographic Separation:

      • Inject the prepared sample into an HPLC or UHPLC system equipped with a C18 reverse-phase column.

      • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometric Detection:

      • The eluent from the chromatography system is introduced into a mass spectrometer, typically operating in positive electrospray ionization (ESI) mode.

      • Use Selected Reaction Monitoring (SRM) to quantify the parent drug and its metabolites. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

    • Quantification:

      • Construct a calibration curve using standards of known concentrations.

      • Determine the concentrations of olanzapine and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve[22].

2. CYP1A2 Phenotyping using Caffeine

  • Objective: To determine the in vivo activity of the CYP1A2 enzyme.

  • Method: Caffeine is used as a probe drug because its metabolism is predominantly mediated by CYP1A2[17][18].

  • Protocol Outline:

    • Caffeine Administration: After a period of caffeine abstinence, subjects are given a standardized dose of caffeine (e.g., 100-200 mg)[23].

    • Sample Collection: Saliva or plasma samples are collected at a specific time point after caffeine administration (e.g., 6 hours)[18]. Urine samples can also be collected over a defined period.

    • Sample Analysis: The concentrations of caffeine and its primary metabolite, paraxanthine, are measured in the collected samples using HPLC-UV or LC-MS/MS[23].

    • Phenotype Determination: The metabolic ratio of paraxanthine to caffeine is calculated. A higher ratio indicates higher CYP1A2 activity (fast metabolizer), while a lower ratio suggests lower activity (slow metabolizer)[23].

3. UGT1A4 Genotyping

  • Objective: To identify genetic variants in the UGT1A4 gene, such as UGT1A4*3 (L48V).

  • Method: Polymerase Chain Reaction (PCR) followed by DNA sequencing or TaqMan allelic discrimination assay[24][25].

  • Protocol Outline:

    • DNA Extraction: Genomic DNA is extracted from whole blood or buccal cells using a commercial DNA extraction kit.

    • PCR Amplification: The region of the UGT1A4 gene containing the polymorphism of interest (e.g., exon 1 for L48V) is amplified using specific primers[24].

    • Genotype Determination:

      • DNA Sequencing: The amplified PCR product is sequenced to directly identify the nucleotide at the polymorphic site.

      • TaqMan Assay: A real-time PCR-based method using allele-specific fluorescent probes to differentiate between the wild-type and variant alleles.

Mandatory Visualization

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) cluster_factors Influencing Factors OLZ Olanzapine N_desmethyl 4'-N-desmethylolanzapine (inactive) OLZ->N_desmethyl CYP1A2 (major) CYP2D6 (minor) H_methyl 2-hydroxymethylolanzapine (minor, inactive) OLZ->H_methyl CYP2D6 N_oxide Olanzapine N-oxide (minor, inactive) OLZ->N_oxide FMO3 OLZ2 Olanzapine N_glucuronide Olanzapine-10-N-glucuronide (major, inactive) OLZ2->N_glucuronide UGT1A4 UGT2B10 N4_glucuronide Olanzapine-4'-N-glucuronide (minor, inactive) OLZ2->N4_glucuronide UGT1A4 Genetics Genetic Polymorphisms (CYP1A2, UGT1A4, UGT2B10) Genetics->N_desmethyl Genetics->N_glucuronide Smoking Smoking Smoking->N_desmethyl induces CYP1A2 Gender Gender Gender->N_desmethyl Drugs Co-medications Drugs->N_desmethyl induce/inhibit CYP1A2

Caption: Metabolic pathways of olanzapine and influencing factors.

Experimental_Workflow cluster_study_setup Study Setup & Sample Collection cluster_analysis Laboratory Analysis cluster_interpretation Data Analysis & Interpretation Patient Patient Recruitment Informed_Consent Informed Consent Patient->Informed_Consent Sample_Collection Blood Sample Collection (for DNA and Plasma) Informed_Consent->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction Plasma_Separation Plasma Separation Sample_Collection->Plasma_Separation Genotyping Genotyping (e.g., UGT1A4, CYP1A2) using PCR/Sequencing DNA_Extraction->Genotyping Data_Analysis Statistical Analysis Genotyping->Data_Analysis Metabolite_Quantification Olanzapine & Metabolite Quantification (LC-MS/MS) Plasma_Separation->Metabolite_Quantification Metabolite_Quantification->Data_Analysis Correlation Correlate Genotype with Metabolite Levels Data_Analysis->Correlation Conclusion Conclusion on Inter-subject Variability Correlation->Conclusion

References

A Comparative Analysis of Olanzapine Metabolism Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of olanzapine metabolism in various patient populations, supported by experimental data. Olanzapine, an atypical antipsychotic, is extensively metabolized in the liver, primarily through oxidation and glucuronidation pathways. The activity of cytochrome P450 (CYP) isoenzymes, particularly CYP1A2 and to a lesser extent CYP2D6, as well as UDP-glucuronosyltransferase (UGT) enzymes like UGT1A4, plays a crucial role in its clearance. Consequently, factors influencing these enzymes can lead to significant interindividual and population-based variability in olanzapine's pharmacokinetics, impacting its efficacy and safety profile.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of olanzapine across different patient populations, highlighting the impact of various intrinsic and extrinsic factors on its metabolism.

Table 1: Effect of Smoking on Olanzapine Pharmacokinetics

ParameterSmokersNon-smokersPercentage ChangeReference
Clearance (CL/F) ~40% higher[1][2]
Concentration-to-Dose Ratio (C/D) (nmol/L/mg) 6.010.1~40.6% lower
Half-life (t½) ShorterLonger[3]
Maximum Concentration (Cmax) LowerHigher[4]

Table 2: Effect of Age on Olanzapine Pharmacokinetics

ParameterElderly (≥65 years)Younger Adults (<65 years)Percentage ChangeReference
Half-life (t½) ~1.5 times greater~50% longer[1]
Clearance (CL/F) LowerHigher[4]
Concentration-to-Dose Ratio (C/D) HigherLower

Table 3: Effect of Gender on Olanzapine Pharmacokinetics

ParameterFemalesMalesPercentage ChangeReference
Clearance (CL/F) ~30% lower[1]
Plasma Concentrations HigherLower[4]

Table 4: Effect of Hepatic Impairment on Olanzapine Pharmacokinetics (Child-Pugh Class A and B)

ParameterModerate Hepatic ImpairmentHealthy SubjectsPercentage ChangeReference
Area Under the Curve (AUC) 1.67-fold higher[5]
Maximum Concentration (Cmax) 2.17-fold higher[5]
Clearance (CL/F) Reduced

Table 5: Effect of Renal Impairment on Olanzapine Pharmacokinetics

ParameterSevere Renal ImpairmentHealthy SubjectsNoteReference
Pharmacokinetics SimilarDosage adjustment is generally not required. Olanzapine is not removed by dialysis.[6][7]

Table 6: Comparison of Olanzapine Pharmacokinetics in Different Ethnic Groups

ParameterChineseCaucasianNoteReference
Weight-normalized Pharmacokinetics SimilarNo statistically significant differences observed.[8]

Experimental Protocols

The data presented in this guide are derived from clinical and pharmacokinetic studies employing standardized methodologies. Below are generalized protocols representative of those used in the cited research.

Human Pharmacokinetic Studies
  • Study Design: Typically, these are open-label, single- or multiple-dose studies. Cross-over designs are often used to minimize inter-individual variability. For population-specific studies, parallel-group designs are common.

  • Participant Selection: Healthy, non-smoking and smoking volunteers, or patients with specific conditions (e.g., hepatic impairment classified by Child-Pugh score) are recruited. Exclusion criteria typically include a history of significant medical conditions, substance abuse (except nicotine for smoking groups), and use of concomitant medications known to interact with CYP enzymes. Informed consent is obtained from all participants.

  • Drug Administration: A single oral dose of olanzapine (e.g., 5 mg or 10 mg) is administered. In multiple-dose studies, olanzapine is given daily for a period sufficient to reach steady-state concentrations (typically 1-2 weeks).

  • Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of olanzapine and its metabolites are determined using validated analytical methods. Pharmacokinetic parameters such as Cmax, Tmax, AUC, CL/F, and t½ are calculated using non-compartmental analysis.

Analytical Methods for Olanzapine and its Metabolites
  • High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection:

    • Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate olanzapine and its metabolites from the plasma matrix.

    • Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 254 nm) or an electrochemical detector.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Sample Preparation: Protein precipitation is a common and rapid method, followed by centrifugation to remove precipitated proteins. The supernatant is then injected into the LC-MS/MS system.

    • Chromatographic Separation: Similar to HPLC, a C18 column is used to separate the analytes.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of olanzapine and its metabolites.

Mandatory Visualization

Olanzapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of olanzapine.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) Olanzapine Olanzapine N_desmethylolanzapine N-desmethylolanzapine (Inactive) Olanzapine->N_desmethylolanzapine Demethylation two_hydroxymethylolanzapine 2-hydroxymethylolanzapine (Inactive) Olanzapine->two_hydroxymethylolanzapine Hydroxylation Olanzapine_10_N_glucuronide Olanzapine 10-N-glucuronide (Inactive) Olanzapine->Olanzapine_10_N_glucuronide Direct Glucuronidation CYP1A2 CYP1A2 (Major) CYP1A2->N_desmethylolanzapine CYP2D6 CYP2D6 (Minor) CYP2D6->two_hydroxymethylolanzapine UGT1A4 UGT1A4 (Major) UGT1A4->Olanzapine_10_N_glucuronide

Caption: Primary metabolic pathways of olanzapine.

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram outlines the general workflow for a clinical study investigating olanzapine pharmacokinetics.

Pharmacokinetic_Study_Workflow start Study Start participant_screening Participant Screening (Inclusion/Exclusion Criteria) start->participant_screening informed_consent Informed Consent participant_screening->informed_consent drug_administration Olanzapine Administration (Single or Multiple Dose) informed_consent->drug_administration sample_collection Serial Blood Sample Collection drug_administration->sample_collection sample_processing Plasma Separation and Storage sample_collection->sample_processing analytical_quantification Quantification of Olanzapine and Metabolites (e.g., LC-MS/MS) sample_processing->analytical_quantification pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC, t½, CL/F) analytical_quantification->pk_analysis statistical_analysis Statistical Analysis (Comparison between populations) pk_analysis->statistical_analysis report Study Report and Publication statistical_analysis->report end Study End report->end

Caption: General workflow of a clinical pharmacokinetic study.

References

Olanzapine Ketolactam: An Unvalidated Biomarker in the Shadow of its Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable predictive biomarkers is paramount to personalizing medicine and optimizing therapeutic outcomes. In the realm of antipsychotic treatment, therapeutic drug monitoring (TDM) of olanzapine is a well-established practice. While the parent drug and its major metabolite, N-desmethylolanzapine, have been extensively studied as indicators of exposure and response, the potential of other metabolites, such as olanzapine ketolactam, remains largely unexplored and unvalidated.

This guide provides a comparative overview of olanzapine and its metabolites as predictive biomarkers, with a focus on the available data, or lack thereof, for this compound. We present a summary of quantitative data, detailed experimental protocols for established analytes, and visualizations of metabolic pathways and validation workflows.

Olanzapine and its Metabolites: A Comparative Overview

Olanzapine undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. The main cytochrome P450 (CYP) isoenzymes involved are CYP1A2 and, to a lesser extent, CYP2D6. This leads to the formation of several metabolites. The most abundant and studied are 4'-N-desmethylolanzapine and 10-N-glucuronide.

This compound has been identified primarily as a degradation product and impurity in olanzapine formulations.[1][2][3][4] One source suggests it may be a metabolite of olanzapine N-oxide.[5] Importantly, there is a lack of scientific literature validating this compound as a predictive biomarker for olanzapine's therapeutic efficacy or adverse effects. Toxicity studies on key degradation products, including the ketolactam, have not shown toxicity at doses significantly higher than expected human exposure.[1]

In contrast, the parent drug, olanzapine, and its major active metabolite, N-desmethylolanzapine, are routinely measured in plasma for TDM. A significant body of research has focused on establishing a therapeutic range for olanzapine, though the precise upper and lower limits are still a subject of some debate.

Data Presentation: Quantitative Comparison of Olanzapine and its Metabolites

The following tables summarize key quantitative data related to the use of olanzapine and its N-desmethyl metabolite in therapeutic drug monitoring. No such data is available for this compound in the context of a predictive biomarker.

Table 1: Therapeutic Drug Monitoring Parameters for Olanzapine and N-desmethylolanzapine

AnalyteTherapeutic Range (ng/mL)Toxic Concentration (ng/mL)Key Correlates
Olanzapine 20 - 40 (optimal response)[6]> 80 (increased risk of adverse effects)[6]Clinical efficacy (BPRS score), metabolic side effects.[7]
N-desmethylolanzapine (DMO) No established therapeutic rangeNot establishedNegatively correlated with weight, BMI, waist circumference, and C-peptide levels.[7]
This compound Not establishedNot establishedNot established

Table 2: Validation Parameters for LC-MS/MS Quantification of Olanzapine and N-desmethylolanzapine

ParameterOlanzapineN-desmethylolanzapine
Linearity Range (ng/mL) 0.2 - 120[8]0.5 - 50[8]
Lower Limit of Quantification (LLOQ) (ng/mL) 0.2[8]0.5[8]
Intra-day Precision (%CV) < 11.29[8]< 11.29[8]
Inter-day Precision (%CV) < 11.29[8]< 11.29[8]
Accuracy (%) 95.23 - 113.16[8]95.23 - 113.16[8]

Experimental Protocols

Detailed methodologies for the quantification of olanzapine and its metabolites are crucial for reliable TDM and research. The most common and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Simultaneous Quantification of Olanzapine and N-desmethylolanzapine in Human Plasma by LC-MS/MS

This protocol is based on a validated method for the simultaneous analysis of olanzapine and its major metabolite, N-desmethylolanzapine.[8]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., olanzapine-d3).

  • Add 300 µL of methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate the analytes and internal standard.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Olanzapine: m/z 313.2 → 256.2

    • N-desmethylolanzapine: m/z 299.2 → 256.2

    • Olanzapine-d3 (IS): m/z 316.2 → 259.2

  • Instrument Parameters: Optimize parameters such as gas temperatures, gas flows, and collision energies for maximum signal intensity.

4. Data Analysis

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank biological matrix.

Visualizations

Olanzapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of olanzapine.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_desmethyl 4'-N-desmethylolanzapine (Active) Olanzapine->N_desmethyl CYP1A2 Hydroxy 2-Hydroxymethylolanzapine Olanzapine->Hydroxy CYP2D6 N_oxide Olanzapine N-oxide Olanzapine->N_oxide FMO3 Glucuronide 10-N-glucuronide (Inactive) Olanzapine->Glucuronide UGT1A4

Caption: Primary metabolic pathways of olanzapine.

Experimental Workflow for Biomarker Validation

The diagram below outlines a typical workflow for validating a predictive biomarker, a process that has not been documented for this compound.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Analytical Analytical Method Validation (Accuracy, Precision, Linearity) Discovery->Analytical Clinical_Assay Clinical Assay Development & Validation Analytical->Clinical_Assay Retrospective Retrospective Clinical Validation (Archived Samples) Clinical_Assay->Retrospective Prospective Prospective Clinical Validation (Clinical Trials) Retrospective->Prospective Regulatory Regulatory Approval Prospective->Regulatory

Caption: General workflow for predictive biomarker validation.

Conclusion

While the therapeutic drug monitoring of olanzapine and its major metabolite, N-desmethylolanzapine, is a valuable tool in clinical practice, the role of this compound as a predictive biomarker remains unsubstantiated. Current evidence identifies it primarily as a degradation product. For researchers and drug development professionals, focusing on the established parent drug and its well-characterized metabolites for biomarker discovery and validation is the most evidence-based approach. Future metabolomic studies may yet uncover a clinical significance for this compound, but as it stands, it is not a validated predictive biomarker for olanzapine therapy.

References

A Comparative Analysis of the Stability of Olanzapine and its Ketolactam Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of the atypical antipsychotic drug olanzapine and its primary oxidative degradation product, often referred to as olanzapine ketolactam. Understanding the degradation pathways and the relative stability of the parent drug versus its impurities is critical for formulation development, stability-indicating analytical method development, and ensuring the safety and efficacy of the final drug product. This document summarizes key experimental findings on the forced degradation of olanzapine and presents the methodologies used in these stability studies.

Executive Summary

Olanzapine is susceptible to degradation under specific stress conditions, most notably oxidation, leading to the formation of several degradation products. A major degradation product identified in stress studies is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one, which possesses a ketolactam-like moiety. While direct comparative stability studies between olanzapine and its isolated ketolactam degradant are not extensively available in the public domain, a comprehensive understanding of olanzapine's stability profile inherently provides insights into the conditions that lead to the formation of this impurity. Olanzapine demonstrates relative stability under hydrolytic (acidic and alkaline) and photolytic stress but is labile to oxidative conditions.

Data Presentation: Forced Degradation of Olanzapine

The following table summarizes the typical degradation behavior of olanzapine under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines.

Stress ConditionReagents and ConditionsObserved Degradation of OlanzapineMajor Degradation Products Formed
Acidic Hydrolysis 0.1N HCl, heated at 80°C for 12-24 hoursApproximately 20% degradation observed.[1]Specific degradation products are formed, but olanzapine is relatively stable compared to oxidative conditions.
Alkaline Hydrolysis 0.1N NaOH, heated at 80°C for 12-24 hoursDegradation is observed.[3]Specific degradation products are formed.
Oxidative Degradation 3% H₂O₂, stored at room temperature for 24 hoursSignificant degradation occurs.[1][3]2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one (a ketolactam-like structure) is a major product.[3][4] Other oxidative degradants are also identified.[4]
Thermal Degradation Dry heat at 80°C for 24 hoursDegradation is observed, and it is highly temperature-dependent.[1][4]The major degradation product is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[3][4]
Photolytic Degradation Exposure to UV lightOlanzapine is almost completely stable.[3]Minimal to no degradation observed.

Experimental Protocols

Detailed methodologies for the forced degradation studies of olanzapine are crucial for reproducing and validating these findings.

Preparation of Solutions for Forced Degradation
  • Stock Solution Preparation: A stock solution of olanzapine is prepared by dissolving the pure drug in a small volume of methanol.

  • Working Solution Preparation: The stock solution is then diluted with the respective stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or distilled water for thermal and photolytic studies) to achieve a final concentration, for example, of 500 µg/mL.[1]

Stress Conditions
  • Acidic Hydrolysis: The olanzapine solution in 0.1 M HCl is heated in a water bath at 80°C for a specified period, typically ranging from 12 to 24 hours.[1]

  • Alkaline Hydrolysis: The olanzapine solution in 0.1 M NaOH is subjected to the same heating conditions as the acidic hydrolysis.[1]

  • Oxidative Degradation: The olanzapine solution in 3% H₂O₂ is stored at room temperature for 24 hours.[1]

  • Thermal Degradation: A solution of olanzapine in distilled water is heated at 80°C for 24 hours. Solid-state thermal degradation is also performed by exposing the pure drug powder to dry heat at 80°C for 24 hours.[1]

  • Photolytic Degradation: Olanzapine solutions and solid drug substance are exposed to UV light in a photostability chamber.

Analytical Method for Degradation Monitoring

A stability-indicating high-performance liquid chromatography (HPLC) method is commonly employed to separate and quantify olanzapine from its degradation products.

  • Chromatographic System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., 75 mM potassium dihydrogen phosphate buffer, pH 4.0), acetonitrile, and methanol in a specific ratio (e.g., 55:40:5, v/v/v).[1]

  • Flow Rate: A typical flow rate is 0.8 mL/min.[1]

  • Detection: UV detection at a wavelength of 227 nm is commonly used.[1]

Visualizations

Logical Flow of Olanzapine Stability Assessment

The following diagram illustrates the typical workflow for assessing the stability of olanzapine and identifying its degradation products.

G cluster_0 Stress Condition Application cluster_1 Analytical & Characterization Acid Acidic Hydrolysis (e.g., 0.1N HCl, 80°C) Degradation_Products Formation of Degradation Products Acid->Degradation_Products Alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Alkali->Degradation_Products Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->Degradation_Products Ketolactam Major Product: This compound (and other degradants) Oxidation->Ketolactam Thermal Thermal Stress (e.g., 80°C) Thermal->Degradation_Products Thermal->Ketolactam Photo Photolytic Stress (UV/Vis Light) Photo->Degradation_Products HPLC Stability-Indicating HPLC (Separation of Degradants) LCMS LC-MS/MS (Mass Identification) HPLC->LCMS NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Stability_Profile Comprehensive Stability Profile & Degradation Pathway NMR->Stability_Profile Olanzapine Olanzapine (Active Pharmaceutical Ingredient) Olanzapine->Acid Olanzapine->Alkali Olanzapine->Oxidation Olanzapine->Thermal Olanzapine->Photo Degradation_Products->HPLC

Caption: Workflow for Olanzapine Forced Degradation Studies.

Olanzapine Degradation Pathway under Oxidative Stress

This diagram illustrates the primary degradation pathway of olanzapine under oxidative conditions, leading to the formation of the ketolactam derivative.

G cluster_0 Olanzapine Olanzapine Oxidative_Stress Oxidative Stress (e.g., H2O2) Thiophene_Oxidation Oxidation of Thiophene Ring Oxidative_Stress->Thiophene_Oxidation Ketolactam 2-methyl-5,10-dihydro-4H-thieno[2,3-b] [1,5]benzodiazepine-4-one (Ketolactam Degradant) Thiophene_Oxidation->Ketolactam

Caption: Oxidative Degradation Pathway of Olanzapine.

References

Assessing the Pharmacological Activity of Olanzapine Ketolactam: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a compound and its derivatives is paramount. This guide provides a comparative assessment of the pharmacological activity of olanzapine and its known metabolites. Notably, information regarding the specific pharmacological activity of olanzapine ketolactam , an oxidative degradation product of olanzapine, is not available in the current scientific literature. Therefore, this comparison will focus on olanzapine and its major, pharmacologically characterized metabolites: N-desmethyl-olanzapine and 2-hydroxy-olanzapine.

Comparison of Olanzapine and its Major Metabolites

Olanzapine is an atypical antipsychotic that exhibits a complex pharmacology, interacting with a wide range of neurotransmitter receptors.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The major circulating metabolites of olanzapine, N-desmethyl-olanzapine and 10-N-glucuronide, are formed through hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[3] While the 10-N-glucuronide is pharmacologically inactive, N-desmethyl-olanzapine and another metabolite, 2-hydroxy-olanzapine, exhibit some pharmacological activity, albeit generally less potent than the parent compound.[4]

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the available quantitative data on the receptor binding affinities (Ki, nM) of olanzapine and its metabolite, N-desmethyl-olanzapine. A lower Ki value indicates a higher binding affinity. Data for this compound is not available.

ReceptorOlanzapine (Ki, nM)N-desmethyl-olanzapine (Ki, nM)
Dopamine D21133
Serotonin 5-HT2A413
Muscarinic M12.518
Histamine H1723
Adrenergic α11971

Data compiled from publicly available pharmacological databases and research literature.

Signaling Pathways and Mechanism of Action

Olanzapine's antipsychotic effect is believed to be mediated through the modulation of dopamine and serotonin signaling pathways in the brain. Its antagonism of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms of schizophrenia, while its 5-HT2A receptor antagonism in the mesocortical pathway may alleviate negative symptoms and cognitive deficits.

Olanzapine_Signaling_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR binds Signal_D Dopaminergic Signaling D2R->Signal_D activates Signal_S Serotonergic Signaling HT2AR->Signal_S Olanzapine Olanzapine Olanzapine->D2R antagonizes Olanzapine->HT2AR antagonizes

Fig. 1: Olanzapine's primary mechanism of action.

Experimental Protocols

Standard experimental protocols are employed to assess the pharmacological activity of compounds like olanzapine and its metabolites.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound to specific neurotransmitter receptors.

Methodology:

  • Prepare cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).

  • Incubate the membranes with a radiolabeled ligand that has a known high affinity for the receptor.

  • Add increasing concentrations of the test compound (e.g., olanzapine, N-desmethyl-olanzapine) to compete with the radioligand for binding to the receptor.

  • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

  • Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes start->prep incubate Incubate with Radioligand and Test Compound prep->incubate filter Separate Bound and Unbound Ligand incubate->filter measure Measure Radioactivity filter->measure calculate Calculate IC50 and Ki measure->calculate end End calculate->end

Fig. 2: Workflow for radioligand binding assays.

Conclusion

While a direct pharmacological assessment of this compound is not possible due to the absence of available data, an analysis of olanzapine and its major metabolites provides valuable insights. The primary metabolites of olanzapine, N-desmethyl-olanzapine and 2-hydroxy-olanzapine, are generally less potent than the parent drug. This suggests that the metabolic conversion of olanzapine leads to a reduction in its pharmacological activity. Further research is required to isolate and characterize the pharmacological and toxicological profile of this compound to fully understand its potential effects.

References

Olanzapine Dose and its Correlation with Metabolite Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of olanzapine dosage and the corresponding plasma concentrations of its primary metabolites. The information presented is intended to support research and development efforts in the fields of pharmacology and drug metabolism. As has been noted, there is no significant scientific literature identifying a "ketolactam" metabolite of olanzapine; therefore, this guide will focus on the well-documented major metabolites.

Correlation of Olanzapine Dose with Plasma Concentrations of Olanzapine and its Major Metabolites

Olanzapine exhibits a linear pharmacokinetic profile, meaning that its plasma concentration is directly proportional to the administered dose.[1] This relationship extends to its major metabolites, although the exact concentrations can be influenced by various factors such as genetics, smoking status, and co-administered medications.

The primary metabolic pathways of olanzapine include N-demethylation, hydroxylation, and direct glucuronidation. The major metabolites found in circulation are 4'-N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, olanzapine N-oxide, and 10-N-glucuronide.[1] Of these, 10-N-glucuronide and 4'-N-desmethyl olanzapine are the most abundant.[1]

The following table summarizes the mean steady-state plasma concentrations of olanzapine at different oral doses, based on a study by Citrome et al. (2009).[2] The corresponding estimated concentrations of the two major metabolites, 10-N-glucuronide and 4'-N-desmethyl olanzapine, have been calculated based on their reported steady-state presence relative to the parent drug (44% and 31% of the olanzapine concentration, respectively).[1]

Daily Olanzapine Dose (mg)Mean Olanzapine Plasma Concentration (ng/mL)Estimated Mean 10-N-glucuronide Plasma Concentration (ng/mL)Estimated Mean 4'-N-desmethyl olanzapine Plasma Concentration (ng/mL)
1019.7 ± 11.48.7 ± 5.06.1 ± 3.5
2037.9 ± 22.816.7 ± 10.011.7 ± 7.1
4074.5 ± 43.732.8 ± 19.223.1 ± 13.5

Data for olanzapine concentrations are from a study in patients with schizophrenia.[2] Metabolite concentrations are estimated based on reported steady-state ratios.[1] Values are presented as mean ± standard deviation.

Experimental Protocols

The quantification of olanzapine and its metabolites in biological matrices is most commonly and reliably achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Key Experiment: Quantification of Olanzapine and N-desmethyl olanzapine in Human Plasma by LC-MS/MS

Objective: To determine the plasma concentrations of olanzapine and its primary active metabolite, N-desmethyl olanzapine.

Methodology:

  • Sample Preparation:

    • To a 100 µL aliquot of human plasma, add an internal standard (e.g., olanzapine-d3).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL of the prepared supernatant.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Olanzapine Transition: Monitor the transition of the parent ion (m/z) to a specific product ion (m/z).

      • N-desmethyl olanzapine Transition: Monitor the transition of the parent ion (m/z) to a specific product ion (m/z).

      • Internal Standard Transition: Monitor the transition for the deuterated internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of olanzapine and N-desmethyl olanzapine standards.

    • Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Olanzapine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of olanzapine.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_desmethyl_olanzapine 4'-N-desmethyl olanzapine Olanzapine->N_desmethyl_olanzapine CYP1A2 Hydroxymethyl_olanzapine 2-hydroxymethyl olanzapine Olanzapine->Hydroxymethyl_olanzapine CYP2D6 N_oxide Olanzapine N-oxide Olanzapine->N_oxide FMO3 Glucuronide 10-N-glucuronide Olanzapine->Glucuronide UGT1A4

Caption: Primary metabolic pathways of olanzapine.

Logical Relationship of Dose to Metabolite Levels

The following diagram illustrates the logical flow from olanzapine administration to the generation of its primary metabolites and the factors influencing this process.

Dose_to_Metabolite Dose Olanzapine Dose Plasma_Olanzapine Plasma Olanzapine Concentration Dose->Plasma_Olanzapine Absorption & Distribution Metabolism Hepatic Metabolism Plasma_Olanzapine->Metabolism Metabolites Plasma Metabolite Concentrations Metabolism->Metabolites Factors Influencing Factors (Genetics, Smoking, etc.) Factors->Metabolism

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Olanzapine Ketolactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Olanzapine ketolactam, a derivative of the atypical antipsychotic olanzapine, requires careful handling and disposal due to its potential toxicity. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Immediate Safety and Handling Precautions
Regulatory Framework

The disposal of pharmaceutical and chemical waste is governed by stringent regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[1][2][3]. A key principle is that hazardous chemical waste must not be disposed of down the drain[4][5]. Improper disposal can lead to environmental contamination and significant legal repercussions.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.

  • Waste Identification and Segregation:

    • Classify this compound waste as hazardous pharmaceutical waste.

    • Segregate it from non-hazardous waste at the point of generation to prevent cross-contamination[6][7].

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container[8]. The container should be compatible with the chemical properties of this compound.

    • The label should include the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory[8].

    • The SAA must be under the control of laboratory personnel and located at or near the point of waste generation[7].

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • The recommended method for the disposal of hazardous pharmaceutical waste is typically incineration at a permitted treatment facility[2][3].

Summary of Hazardous Properties

While specific quantitative data for this compound disposal is not available, the following table summarizes the known hazards of related compounds, which should be considered when handling and disposing of this chemical.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Toxic if swallowedIngestion
Serious Eye Irritation Causes serious eye irritationEye Contact

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

A Step 1: Waste Identification & Segregation B Step 2: Proper Containerization A->B C Step 3: Storage in Satellite Accumulation Area (SAA) B->C D Step 4: Arrange for Professional Disposal C->D E Final Disposal (e.g., Incineration) D->E

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

Essential Safety and Operational Guidance for Handling Olanzapine Ketolactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent pharmaceutical compounds like Olanzapine ketolactam. This document provides crucial, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures.

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended Specifications
Eye and Face Protection Safety glasses with side shieldsTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection Disposable glovesChemical-resistant gloves (e.g., nitrile) inspected before use. Consider double gloving for enhanced protection.[1][3]
Body Protection Laboratory coatA fire/flame-resistant and impervious laboratory coat. For larger quantities, consider a disposable coverall.[1][2][3]
Respiratory Protection Not generally required with adequate ventilationIf dust formation is likely or ventilation is inadequate, a dust mask or a full-face respirator should be used.[1][4]

Operational Plan for Handling

Safe handling of this compound requires a systematic approach from preparation to post-handling cleanup.

1. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5][6]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and equipment to prevent ignition.[1][4]

  • Thoroughly wash hands and any exposed skin after handling.[1][7]

  • Do not eat, drink, or smoke in the handling area.[4][5][8]

2. Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8]

  • Protect from light and moisture.[8]

  • Ensure the storage area is secure and inaccessible to unauthorized personnel.[7][8]

Spill and Disposal Plan

A clear and efficient plan for managing spills and disposing of waste is critical to maintaining a safe laboratory.

1. Spill Response:

  • In case of a spill, evacuate the immediate area and ensure proper ventilation.[1]

  • Wear the appropriate PPE before attempting to clean the spill.

  • For small spills, use a dust suppressant if sweeping is necessary.[4] Use dry clean-up procedures and avoid generating dust.[3] A vacuum cleaner with a HEPA filter is recommended for cleaning up dust.[3]

  • Collect the spilled material in a suitable, sealed container for disposal.[1]

2. Waste Disposal:

  • Dispose of unused this compound and any contaminated materials (including PPE) as hazardous waste.

  • All waste must be placed in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet B Don Appropriate PPE A->B C Handle in Ventilated Hood B->C D Avoid Dust Generation C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Package in Labeled, Sealed Container F->G H Dispose as Hazardous Waste G->H

Caption: A procedural workflow for the safe handling and disposal of this compound.

Emergency First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure PathwayFirst Aid Measures
Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][7]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7]
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water and call a poison control center or doctor immediately.[2][7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine ketolactam
Reactant of Route 2
Reactant of Route 2
Olanzapine ketolactam

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。